2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6-7H2,(H,13,14) |
InChI Key |
GJODNBYYWPPMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Substituted Quinoline Acetic Acids: A Technical Guide
Executive Summary
Substituted quinoline acetic acids represent a critical scaffold in medicinal chemistry, serving as pharmacophores for aldose reductase inhibitors, NK3 receptor antagonists, and antibacterial agents. Their utility is defined by a unique dual-ionization profile: the basic quinoline nitrogen (
Part 1: Structural Dynamics & Electronic Environment
The Zwitterionic Equilibrium
Unlike simple quinolines, quinoline acetic acids possess two ionizable centers separated by a methylene spacer. This architecture creates a complex pH-dependent microspecies distribution.
-
Acidic Domain: The acetic acid moiety (
) typically exhibits a range of 3.5–4.8, modulated by the electron-withdrawing nature of the quinoline ring. -
Basic Domain: The pyridine-like nitrogen within the ring (
) acts as a proton acceptor.
Critical Insight: When the pH lies between the two
Substituent Effects (Hammett Correlation)
The position and nature of substituents on the benzenoid ring (positions 5, 6, 7, 8) significantly alter the electron density at the ring nitrogen, thereby shifting the isoelectric point (pI).
| Substituent Type | Position | Electronic Effect | Consequence on |
| Electron Withdrawing (EWG) ( | C5 / C8 | Inductive/Resonance withdrawal | Decreases |
| Electron Donating (EDG) ( | C6 / C7 | Resonance donation | Increases |
| Steric Bulk | C8 | Steric hindrance | Decreases Solvation Destabilizes the cation, lowering |
Part 2: Critical Physicochemical Parameters
Ionization Constants ( )
Accurate determination of
- (Pyridinium): ~4.9 (Shifted by substituents).
- (Carboxyl): ~4.2 (Lower than acetic acid due to the electron-deficient quinoline ring).
Lipophilicity ( vs. )
While
-
At pH 7.4: Most quinoline acetic acids are anionic (
), leading to a low , which favors solubility but hinders passive diffusion across the blood-brain barrier (BBB).
Solubility Profile
-
Aqueous Solubility: Lowest at the isoelectric point (pI) due to crystal lattice energy maximization (zwitterionic interactions).
-
Organic Solubility: High in polar aprotic solvents (DMSO, DMF) but variable in non-polar solvents depending on the lipophilic substituents.
Part 3: Visualization of Mechanisms
Structure-Activity Relationship (SAR) Pathway
The following diagram illustrates how structural modifications cascade into physicochemical changes and biological outcomes.
Caption: Interdependence of substituent selection, ionization states, and final pharmacokinetic outcomes.
Part 4: Experimental Protocols
Protocol A: Potentiometric Determination of
Objective: Determine the precise dissociation constants for the quinoline nitrogen and acetic acid tail. Method: Potentiometric titration using a glass electrode (GLpKa).
Reagents:
-
Analyte: 0.01 M substituted quinoline acetic acid in water/methanol (if insoluble).
-
Titrant: 0.1 M Carbonate-free NaOH and 0.1 M HCl.
-
Ionic Strength Adjuster: 0.15 M KCl.
Workflow:
-
Calibration: Calibrate the pH meter using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.
-
Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (Methanol) at 10%, 20%, and 30%, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (
and ). -
Titration: Titrate with 0.1 M NaOH in 5 µL increments under inert gas (
) purge to prevent absorption. -
Calculation: Plot pH vs. Volume. Use the Bjerrum index (
) or derivative method to identify inflection points.
Self-Validation Check: The difference between calculated
Protocol B: Lipophilicity Measurement ( ) via Shake-Flask
Objective: Measure the partition coefficient between n-octanol and water.
Workflow:
-
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Preparation: Dissolve the quinoline derivative in the pre-saturated aqueous phase (buffered to pH 7.4 for
or pH adjusted to ensuring neutral species for true ). -
Equilibration: Mix equal volumes of organic and aqueous phases. Shake mechanically for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 minutes to break emulsions.
-
Quantification: Analyze both phases using HPLC-UV (C18 column,
typically 250–320 nm). -
Calculation:
Part 5: Synthesis & Characterization Workflow
To ensure the purity of materials used for physicochemical profiling, a standard synthesis route (Friedländer or hydrolysis of esters) is required.
Caption: Standardized workflow from synthesis to physicochemical validation.
Key Characterization Signals
-
IR Spectroscopy: Look for the broad
stretch of the carboxylic acid (2500–3300 ) and the Carbonyl stretch (~1700 ). -
-NMR: The methylene protons (
) connecting the ring to the carboxyl group typically appear as a singlet around 3.8–4.2 ppm.
References
-
Vertex AI Search. (2024). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. National Institutes of Health. 1
-
Vertex AI Search. (2024). Synthesis and determination of ionization constants (pKa) of 2-arylquinazoline derivatives. ResearchGate. 2
-
Vertex AI Search. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. University of Arizona. 3
-
Vertex AI Search. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. 4
-
Vertex AI Search. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. 5
Sources
- 1. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
literature review of 1,2,3,4-tetrahydroquinoline pharmacology
An In-depth Technical Guide on the Core Pharmacology of 1,2,3,4-Tetrahydroquinoline
Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It serves as a foundational structure for a multitude of pharmacologically active agents due to its unique conformational flexibility and the capacity for diverse substitutions. This guide provides a comprehensive overview of the core pharmacological activities of THQ derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Chemical Scaffold: Structure and Significance
Structurally, 1,2,3,4-tetrahydroquinoline consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring. This arrangement makes it a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The sp3-hybridized carbon atoms at positions 2, 3, and 4 allow for a non-planar conformation, which is crucial for interacting with three-dimensional biological targets.[2] Its ability to be readily functionalized at multiple positions enables the generation of extensive derivative libraries for drug discovery and development.[1][2] Substituted tetrahydroquinolines are the core structures in many important pharmacological agents, including anti-cancer drugs, immunosuppressants, and ligands for various receptors.[2]
Historical Context and Natural Occurrence
The THQ nucleus is prevalent in numerous natural products and has been a target for chemists for decades due to its widespread distribution.[3] For instance, Dynemicin A, a natural antitumor antibiotic, possesses a complex structure built upon the tetrahydroquinoline system.[4] Several simpler derivatives are also found in nature; 2-Methyl-1,2,3,4-tetrahydroquinoline, for example, is present in the human brain.[2] This natural prevalence has inspired the synthesis and pharmacological investigation of a vast array of synthetic analogs.
General Synthesis Strategies
The synthesis of the THQ scaffold is a well-explored area of organic chemistry. Common methods often involve domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials.[3] Key strategies include:
-
Reduction of Quinolines: The direct hydrogenation of the heterocyclic ring in quinolines over catalysts like platinum dioxide is a straightforward method.[2]
-
Povarov Reaction: This acid-catalyzed imino Diels-Alder reaction is a powerful approach for synthesizing substituted THQs.[5][6]
-
Reduction-Reductive Amination: This strategy converts 2-nitroarylketones and aldehydes into the target heterocycles under hydrogenation conditions.[3]
These synthetic routes provide access to a wide range of derivatives, enabling extensive exploration of their pharmacological potential.
Anticancer Pharmacology
THQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7]
Mechanisms of Action in Oncology
The anticancer effects of THQs are multifaceted, involving the modulation of critical signaling pathways that are often dysregulated in cancer.
Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a pivotal role in regulating immune responses, cellular growth, and apoptosis. Its dysregulation is associated with numerous diseases, including cancer.[8] Certain THQ derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. By inactivating NF-κB, these compounds can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby exerting a cytotoxic effect on cancer cells.[8]
Caption: THQ derivatives inhibit the NF-κB signaling pathway.
The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for prostate cancer.[9] Specific 1,2,3,4-tetrahydroquinoline derivatives have been developed as RORγ inverse agonists. These compounds bind to the receptor and reduce its constitutive activity, thereby modulating the expression of target genes involved in cancer cell proliferation and survival.[9]
-
Apoptosis Induction: Many THQ derivatives induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]
-
KDM Protein Regulation: Molecular docking studies suggest that certain active quinoline compounds may act as selective regulators of lysine-specific demethylase (KDM) proteins, which are involved in epigenetic regulation and cancer development.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of THQ derivatives is highly dependent on the nature and position of substituents on the scaffold.
-
Aromatic Substituents: 2-arylquinoline derivatives generally display a better activity profile against cancer cell lines than their partially saturated 4-acetamido-2-methyl-THQ counterparts.[6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring can result in potent cytotoxicity against human cancer cell lines.[8]
-
Lipophilicity: A correlation has been observed between the lipophilicity (cLogP) of THQ derivatives and their cytotoxic effects. More lipophilic aromatic quinolines tend to show better IC50 values, particularly against HeLa and PC3 cells.[6]
Tabulated Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected 1,2,3,4-tetrahydroquinoline derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [6] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [6] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [6] |
| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | [4] |
| Compound 3c | A-431 (Skin) | 2.0 ± 0.9 | [4] |
| Compound 3c | HT-29 (Colon) | 4.4 ± 1.3 | [4] |
| Compound 6g | Various | Potent Cytotoxicity | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of THQ compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: THQ derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) or a known cytotoxic agent (positive control).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Neuropharmacology and Neuroprotective Effects
THQ derivatives exhibit a range of activities within the central nervous system, with some showing significant neuroprotective potential, making them valuable leads for treating neurodegenerative diseases.[1][2]
Mechanisms of Neuroprotection
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor implicated in synaptic plasticity and memory function. However, its overactivation (excitotoxicity) is a key factor in neuronal cell death following stroke and in various neurodegenerative conditions.[10] A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes have been identified as highly potent and novel antagonists for the glycine co-agonist site on the NMDA receptor.[11] By blocking this site, these compounds can prevent excessive calcium influx and subsequent excitotoxic cell death. The derivative L-689,560 is a potent NMDA antagonist with potential to minimize ischemic nerve damage.[3]
Oxidative stress is a major contributor to neuronal damage. Some THQ derivatives possess antioxidant properties, enabling them to scavenge free radicals.[2] For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibits free-radical generation and reduces neurotoxicity induced by glutamate.[10] This action helps protect neurons from oxidative damage.
Endogenous THQ derivatives can influence dopaminergic neurotransmission. While some, like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), are considered potential parkinsonism-inducing agents, others, like 1-MeTIQ, exhibit neuroprotective effects against such toxins.[12] 1-MeTIQ has been shown to prevent MPTP- and TIQ-induced parkinsonism-like symptoms in animal models, suggesting a role in protecting dopaminergic neurons.[12]
Key Derivatives in Neuropharmacology
A comparative analysis of THQ derivatives reveals distinct pharmacological profiles:
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This compound displays clear neuroprotective properties.[10] Its mechanism is complex, involving not only free radical scavenging but also antagonism of the glutamatergic system, specifically NMDA receptors.[10] Hydroxylated derivatives of 1MeTIQ have shown even greater neuroprotective efficacy.[13]
-
1,2,3,4-Tetrahydroisoquinoline (TIQ): While sharing some activities with 1MeTIQ, such as reducing free radicals, TIQ does not offer clear neuroprotection against glutamate-induced cell death in certain neuronal cultures, highlighting the critical role of the 1-methyl group for NMDA receptor antagonism.[10]
Experimental Protocol: [3H]MK-801 Binding Assay for NMDA Receptor
This assay is used to determine the ability of a compound to interact with the NMDA receptor ion channel, a site blocked by antagonists like MK-801.
Methodology:
-
Membrane Preparation: Rat cortical brain tissue is homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.
-
Binding Reaction: The membranes are incubated in a buffer containing a fixed concentration of radiolabeled [3H]MK-801 and varying concentrations of the test THQ compound. Glutamate and glycine are included to open the ion channel, allowing [3H]MK-801 to bind.
-
Incubation: The reaction mixture is incubated at room temperature for several hours to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound ligand to pass through.
-
Washing: The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound (concentration that inhibits 50% of specific [3H]MK-801 binding) is then determined.
Antimicrobial and Antiparasitic Activity
The THQ scaffold is also a source of potent agents against a variety of pathogenic microorganisms and parasites.[5]
Antibacterial and Antifungal Properties
Numerous THQ derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[5] Some compounds exhibit excellent activity against both Gram-negative (e.g., E. coli) and Gram-positive bacteria, as well as fungal species like C. albicans and A. niger.[14] The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[15]
Antimalarial and Antischistosomal Agents
Malaria and schistosomiasis are devastating parasitic diseases. The quinoline core is famous for its role in antimalarial drugs like chloroquine. THQ derivatives have also been investigated for this purpose.[2][3] Furthermore, the drug Oxamniquine, a 2-substituted tetrahydroquinoline, has been used in the clinic to treat schistosomiasis since 1979.[2]
Tabulated Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative THQ derivatives against various microorganisms.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tetrazoloquinoline-1,2,3-triazoles (5b, 5d, 5e, 5f, 5g) | S. aureus | 8 | [14] |
| Tetrazoloquinoline-1,2,3-triazoles (General) | E. coli | Excellent Activity | [14] |
| Tetrazoloquinoline-1,2,3-triazoles (General) | C. albicans | Excellent Activity | [14] |
| Isoquinoline Dipeptide Conjugate (7c) | E. coli | 33 µM | [15] |
| Isoquinoline Dipeptide Conjugate (7g) | E. coli | 66 µM | [15] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The THQ test compound is serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.
Other Notable Pharmacological Activities
The versatility of the THQ scaffold extends to several other therapeutic areas.
-
Anti-inflammatory and Antioxidant Effects: Beyond neuroprotection, the antioxidant properties of THQs contribute to general anti-inflammatory activity.[2] Hybrid molecules of THQ and ibuprofen have been synthesized and evaluated for their antioxidant and anti-inflammatory potential, such as the inhibition of albumin denaturation.[16]
-
Cardiovascular Applications: Certain THQ derivatives, such as Nicainoprol, have been used as anti-arrhythmic drugs, indicating their potential to modulate cardiovascular function.[2][3]
-
Antidiabetic Properties: Some novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline compounds have been designed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These compounds have shown potential in preventing Type-2 diabetes.[2]
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroquinoline scaffold is a pharmacologically privileged structure, serving as a foundation for compounds with a remarkably broad spectrum of biological activities.[2] Its derivatives have demonstrated significant efficacy as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents, among others. The synthetic tractability of the THQ core allows for fine-tuning of its pharmacological properties through targeted substitutions, guided by structure-activity relationship studies.
Future research will likely focus on optimizing the selectivity and potency of these compounds to minimize off-target effects and enhance therapeutic indices. The development of novel derivatives targeting specific protein-protein interactions or epigenetic modifiers represents a promising frontier. As our understanding of the molecular basis of disease deepens, the versatile 1,2,3,4-tetrahydroquinoline scaffold will undoubtedly continue to be a valuable starting point for the design and development of new generations of therapeutic agents.
References
-
Patel, H., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 80-91.
-
Khan, I., et al. (2014). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 19(9), 13328-13348. [Link]
-
Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]
-
Iacob, B.-C., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 27(5), 1716. [Link]
-
Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17357-17371. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 911-934. [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]
-
Sakagami, H., et al. (2011). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research, 31(12), 4313-4318. [Link]
-
Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48809-48821. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
-
Singh, S., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Chemistry, 6(3), 85. [Link]
-
Yadav, P., et al. (2023). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]
-
Hordiienko, A. V., & Hloza, M. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. [Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]
-
Maruyama, W., et al. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]
-
Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 11(17), 3661-3669. [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-154. [Link]
-
Naoi, M., et al. (2015). Effects of 1,2,3,4-Tetrahydroisoquinoline Derivatives on Dopaminergic Spontaneous Discharge in Substantia Nigra Neurons in Rats. Neuro-Signals, 23(1), 36-48. [Link]
-
Leeson, P. D., et al. (1994). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 37(24), 4053-4067. [Link]
-
N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023). CONICET Digital. [Link]
-
Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
-
Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medicopublication.com [medicopublication.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. karger.com [karger.com]
- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rkmmanr.org [rkmmanr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Whitepaper: 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic Acid
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid .
Synthesis, Chemical Architecture, and Pharmaceutical Utility
Chemical Identification & Core Data
Compound Name: 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
Synonyms: 1,2,3,4-Tetrahydro-5-quinolineacetic acid; (1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid
Chemical Formula: C
CAS Registry Numbers
Due to the specific nature of this intermediate, it is frequently indexed under its salt forms or immediate precursors in commercial databases.
-
Free Acid (Predicted/Generic): No legacy CAS assigned in public domain (often referenced as de novo intermediate).
-
Hydrochloride Salt (Commercial): 3028192-22-2 (Vendor-assigned).
-
Aromatic Precursor (5-Quinolineacetic acid): 152150-03-3 .[1]
-
Methyl Ester Precursor: 426828-32-2 .[2]
| Property | Value (Predicted) | Source/Logic |
| LogP | 1.25 ± 0.3 | ACD/Labs |
| pKa (Acid) | 4.1 ± 0.1 | Carboxyl group |
| pKa (Base) | 5.2 ± 0.2 | Aniline nitrogen |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 3 | (N, O, O) |
Chemical Architecture & Structural Logic
The compound features a bicyclic tetrahydroquinoline core substituted at the C5 position with an acetic acid moiety.
-
Tetrahydroquinoline Ring: Unlike the planar, aromatic quinoline, the 1,2,3,4-tetrahydro ring adopts a puckered, semi-flexible conformation (half-chair). This aliphatic portion increases solubility and metabolic stability compared to the parent quinoline.
-
C5-Substitution: The acetic acid side chain at position 5 is sterically significant. It projects orthogonally to the ring nitrogen's lone pair, creating a specific vector for binding interactions (e.g., salt bridges in protein active sites).
-
Zwitterionic Potential: At physiological pH (7.4), the carboxylic acid is deprotonated (COO
) and the secondary amine is partially protonated, potentially existing as a zwitterion.
Synthesis Pathways
The synthesis of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid generally proceeds via the reduction of the aromatic precursor or ring construction .
Pathway A: Selective Hydrogenation (Recommended)
This method utilizes 5-quinolineacetic acid (CAS 152150-03-3) as the starting material. The challenge is to reduce the pyridine ring without over-reducing the benzene ring or decarboxylating the acid.
-
Reagents: H
(50 psi), PtO (Adams' Catalyst). -
Solvent: Acetic Acid (AcOH) or Methanol with HCl.
-
Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the C2-C3 and C4-C4a bonds.
-
Selectivity: The pyridine ring is more electron-deficient and susceptible to hydrogenation than the carbocyclic ring.
Pathway B: Heck Coupling / Homologation
Used when the quinoline precursor is unavailable. Starts from 5-bromo-1,2,3,4-tetrahydroquinoline .
-
Protection: Boc-protection of the amine (CAS 135432-15-8).
-
Coupling: Pd-catalyzed cross-coupling with diethyl malonate or Reformatsky reagent.
-
Hydrolysis: Acidic hydrolysis to yield the target acid.
Experimental Protocol: Hydrogenation Workflow
Note: This protocol describes the reduction of the aromatic precursor, the most direct route.
Step 1: Preparation
-
Dissolve 5-quinolineacetic acid (1.0 eq, CAS 152150-03-3) in glacial acetic acid (0.1 M concentration).
-
Add PtO
(5 mol% loading) carefully under an inert atmosphere (Argon). Caution: Dry PtO can ignite methanol vapors.
Step 2: Hydrogenation
-
Purge the reaction vessel with H
gas (3 cycles). -
Pressurize to 40–50 psi (3–3.5 bar) .
-
Stir vigorously at 25°C for 12–16 hours. Monitor via LC-MS (Target M+H: 192.1).
Step 3: Workup & Purification
-
Filter the catalyst through a Celite pad. Wash with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Salt Formation: Redissolve the residue in Et
O and add 4M HCl in dioxane dropwise. -
Collect the precipitate (HCl salt) by filtration.
-
Yield: Typically 85–92%.
Visualization: Synthesis & Retrosynthesis
The following diagram illustrates the logical flow from precursors to the target molecule and its downstream applications.
Figure 1: Synthetic workflow from the aromatic precursor to the target tetrahydroquinoline scaffold.
Pharmaceutical Applications
This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for naphthalene or indole derivatives.
-
Arginine Vasopressin (AVP) Antagonists:
-
The 5-substituted tetrahydroquinoline mimics the spatial arrangement of the tyrosine residue in peptide ligands.
-
Used in the design of non-peptide V2 receptor antagonists for hyponatremia.
-
-
Integrin Inhibitors:
-
The acetic acid tail mimics the aspartic acid side chain in the RGD (Arg-Gly-Asp) sequence, critical for binding to integrin receptors (
).
-
-
Factor Xa Inhibitors:
-
The basic nitrogen of the tetrahydroquinoline ring binds to the S4 pocket of the coagulation factor Xa, while the acid group interacts with the S1 specificity pocket.
-
References
-
Alichem Inc. (2025). Product Catalog: 5-Quinolineacetic acid. Retrieved from .
-
Aaron Chemicals. (2025). 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid hydrochloride Data Sheet. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 152150-03-3 (5-Quinolineacetic acid). Retrieved from .
- Katritzky, A. R., et al. (1996). "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines". Tetrahedron, 52(48), 15031-15070. (Contextual Synthesis Reference).
Sources
The Pharmacological Profile of Novel Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that has consistently captured the attention of medicinal chemists.[1][2][3] This bicyclic amine is a core structural feature in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of pharmacological activities.[1][3] The inherent structural rigidity of the THQ core, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview of the pharmacological profile of novel tetrahydroquinoline derivatives, with a focus on their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their drug discovery endeavors.
Synthetic Strategies: Building the Tetrahydroquinoline Core
The versatility of the tetrahydroquinoline scaffold is matched by the variety of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Povarov Reaction: A Powerful Tool for Diversity
A frequently employed method for the synthesis of substituted tetrahydroquinolines is the Povarov reaction, a formal [4+2] cycloaddition.[4] This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene, offering a high degree of molecular diversity in a single step.
Experimental Protocol: Povarov Reaction for 2-Arylquinoline Synthesis
This protocol outlines a general procedure for the synthesis of 2-arylquinoline derivatives, which can be subsequently reduced to the corresponding tetrahydroquinolines.
Materials:
-
Substituted aniline (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Activated alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)
-
Catalyst (e.g., InCl3, Yb(OTf)3) (0.1 eq)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
To a solution of the substituted aniline and aromatic aldehyde in the chosen solvent, add the catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the activated alkene to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified 2-arylquinoline derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
The resulting quinoline can then be reduced to the corresponding tetrahydroquinoline using a suitable reducing agent, such as sodium borohydride in the presence of a nickel catalyst or catalytic hydrogenation.
Heck-Type Cyclization: A Route to Bicyclic Derivatives
For the synthesis of more complex, bicyclic tetrahydroquinoline derivatives, intramolecular Heck-type cyclization reactions are a powerful tool. This approach allows for the construction of the heterocyclic ring with high control over stereochemistry.[5]
Experimental Workflow: Heck-Type Cyclization
Caption: Workflow for Heck-Type Cyclization.
Pharmacological Landscape: A Multitude of Therapeutic Targets
Tetrahydroquinoline derivatives have demonstrated activity against a wide array of biological targets, leading to their investigation in numerous therapeutic areas.
Anticancer Activity: A Dominant Theme
A significant body of research has focused on the anticancer potential of novel THQ derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Targeting mTOR Signaling:
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[8] Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent mTOR inhibitors.[2][8]
Signaling Pathway: mTOR Inhibition by THQ Derivatives
Caption: mTOR Inhibition by THQ Derivatives.
Induction of ROS-Mediated Apoptosis in Glioblastoma:
Recent studies have highlighted the potential of novel tetrahydroquinoline derivatives in treating aggressive brain tumors like glioblastoma.[9] Certain derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of compounds.
Materials:
-
Complete cell culture medium
-
Novel tetrahydroquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydroquinoline derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotection: Glycine Antagonists
Novel substituted tetrahydroquinoline derivatives have been designed as glycine antagonists, which hold potential as neuroprotective agents in the context of stroke.[5] These compounds are designed to satisfy the key pharmacophoric requirements for binding to the glycine site of the NMDA receptor.
Wound Healing and Anti-inflammatory Properties
Certain spiro-tetrahydroquinoline derivatives have demonstrated significant wound-healing activities.[10] Their mechanism is thought to involve the promotion of human keratinocyte cell proliferation and migration. Additionally, the tetrahydroquinoline scaffold is recognized for its anti-inflammatory properties.[8]
Modulation of G-Protein Coupled Receptors (GPCRs)
Tetrahydroquinolone derivatives have been investigated as modulators of GPR41, a receptor for short-chain fatty acids involved in metabolic and immune homeostasis.[11] Interestingly, subtle structural modifications to the aryl group can switch the compound's activity from antagonistic to agonistic.[11] Furthermore, other derivatives have been explored as ligands for the G Protein-coupled Estrogen Receptor (GPER) in the context of breast cancer.[12][13]
Structure-Activity Relationship (SAR) and In Silico Modeling
The exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of tetrahydroquinoline derivatives.
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide portion of the molecule has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[2][8]
-
Lipophilicity: In some series of 2-arylquinolines and their tetrahydro- counterparts, higher lipophilicity (cLogP) correlated with better cytotoxic effects.[4]
-
Morpholine Moiety: The incorporation of a morpholine group can improve the pharmacokinetic and pharmacodynamic properties of THQ derivatives, enhancing solubility and membrane permeability.[2][8]
Computational Approaches:
Molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding interactions of THQ derivatives with their protein targets.[8][12][14] These in silico methods help to rationalize observed SAR and guide the design of new analogs with improved affinity and selectivity. For instance, docking studies have been used to explore the binding modes of THQ derivatives within the active site of mTOR and GPER.[8][12]
Data Presentation: Cytotoxicity of Morpholine-Substituted THQ Derivatives
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 0.033 ± 0.003 | - | - |
| 10h | - | 0.087 ± 0.007 | - |
| Data sourced from reference[2] |
Conclusion and Future Directions
The tetrahydroquinoline scaffold continues to be a rich source of novel pharmacological agents with diverse therapeutic potential. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through both in vitro and in silico approaches, promises to deliver the next generation of THQ-based drugs. Future research should focus on optimizing the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and translating the promising preclinical findings into clinical applications. The versatility of this scaffold ensures that it will remain a cornerstone of medicinal chemistry for years to come.
References
- Straightforward synthesis of new tetrahydroquinoline deriv
- Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository.
- Structure-activity relationship of tetrahydroquinoline ring deriv
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul
- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Bentham Science Publisher.
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
- Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents.
- Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015).
- Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. PubMed.
- Novel tetrahydroquinoline derivatives induce ROS-medi
- Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing [mdpi.com]
- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
Abstract
This document provides a comprehensive experimental framework for the in vitro characterization of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, a novel small molecule based on the versatile tetrahydroquinoline scaffold. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] Given the prevalence of this scaffold in compounds targeting G-protein coupled receptors (GPCRs), this guide outlines a series of robust, cell-based assays to elucidate the compound's activity, potency, and mechanism of action against a hypothetical Gαq-coupled receptor target. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and build a comprehensive pharmacological profile.
Introduction and Background
The compound 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (referred to herein as TQAA) belongs to a chemical class with significant therapeutic potential.[3] The rigid, nitrogen-containing heterocyclic structure provides a three-dimensional framework that can engage with complex biological targets. While the specific activity of TQAA is yet to be fully elucidated, its structural similarity to known modulators of cell signaling pathways necessitates a systematic in vitro evaluation.
This application note details a strategic workflow to characterize TQAA, postulating its interaction with a Gαq-coupled GPCR. GPCRs are a major class of drug targets, regulating a vast array of physiological processes.[4][5] Upon activation by an agonist, Gαq-coupled receptors stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in a rapid, transient increase in intracellular calcium ([Ca2+]i), a key signaling event that can be precisely measured in a high-throughput format.[6] The protocols outlined below will guide the researcher from initial compound handling and primary functional screening to secondary mechanistic validation and essential cytotoxicity assessment.
Compound Handling and Stock Solution Preparation
Scientific rigor begins with accurate and consistent compound preparation. The quality of the data generated is directly dependent on the integrity of the compound stock solutions.
Materials:
-
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (CAS 933756-68-4), solid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Under a chemical fume hood, carefully weigh out a precise amount of TQAA powder (e.g., 5 mg) into a sterile vial.
-
Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The use of DMSO is common for small molecule libraries in high-throughput screening.[7]
-
Rationale: A 10 mM stock is standard for screening campaigns, allowing for a wide range of final assay concentrations while keeping the final DMSO concentration in the assay below a non-toxic threshold (typically ≤0.5%).
-
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in a dark, dry environment.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.
Primary Functional Screening: Calcium Flux Assay
The initial assessment of TQAA's activity on a Gαq-coupled receptor is efficiently performed using a calcium flux assay. This method provides a rapid and robust readout of receptor activation.[6]
Principle: This protocol utilizes a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium. An agonist-induced activation of the Gαq pathway triggers the release of calcium from the endoplasmic reticulum, which is detected as a fluorescent signal.
Protocol 3.1: Cell Culture and Plating
-
Cell Line: Culture HEK293 cells stably expressing the Gαq-coupled receptor of interest in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a suitable selection antibiotic. Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Seeding: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Allow cells to adhere and grow for 18-24 hours.
-
Rationale: A confluent monolayer ensures a consistent cell number per well, reducing variability in the assay signal.
-
Protocol 3.2: Calcium Flux Assay
-
Dye Loading: Prepare the calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) loading solution in an appropriate assay buffer containing probenecid.
-
Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the active efflux of the dye from the cells, thereby improving signal intensity and duration.
-
-
Incubation: Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Prepare a concentration-response plate containing serial dilutions of TQAA (e.g., from 100 µM to 10 pM). Also include a vehicle control (DMSO) and a known agonist for the receptor as a positive control.
-
Signal Reading: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR®).
-
Data Acquisition:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the TQAA dilutions and controls into the wells.
-
Immediately begin kinetic measurement of the fluorescence signal every second for at least 120-180 seconds.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response against the logarithm of the TQAA concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
-
Table 1: Example Dose-Response Data for TQAA in Calcium Flux Assay
| Compound | Target | Assay Type | EC50 (nM) | Hill Slope | Max Response (%) |
| TQAA | Receptor X | Calcium Flux | 75.4 ± 8.2 | 1.1 | 98 |
| Control Agonist | Receptor X | Calcium Flux | 12.1 ± 2.5 | 1.0 | 100 |
Workflow and Mechanistic Confirmation
A single assay is insufficient to fully characterize a compound. Orthogonal assays are required to confirm the mechanism of action and rule out artifacts. The workflow below outlines a logical progression from primary screening to detailed characterization.
Caption: Experimental workflow for the in vitro characterization of TQAA.
Protocol 4.1: Tango® GPCR Assay (β-Arrestin Recruitment)
Many GPCRs signal through both G-protein dependent and G-protein independent pathways, the latter often mediated by β-arrestin. The Tango® assay is a powerful tool to specifically measure β-arrestin recruitment.[9][10]
Principle: In this system, the GPCR is fused to a transcription factor linked by a protease cleavage site. A separate protein, β-arrestin, is fused to a protease. Upon ligand binding and receptor activation, the protease-tagged β-arrestin is recruited to the GPCR, cleaving the transcription factor, which then translocates to the nucleus to drive the expression of a reporter gene (e.g., β-lactamase or luciferase).[9]
Methodology:
-
Cell Line: Use a commercially available cell line expressing the receptor of interest in the Tango® format or engineer a custom cell line.
-
Plating & Treatment: Seed cells and treat with a dose-response curve of TQAA for 5-16 hours.
-
Rationale: An overnight incubation is often required to allow for transcription and translation of the reporter gene.
-
-
Detection: Add the detection substrate for the reporter gene (e.g., a FRET substrate for β-lactamase) and measure the signal on a compatible plate reader.
-
Analysis: Calculate EC50 values as described for the calcium flux assay. Comparing the β-arrestin EC50 with the Gαq EC50 can reveal pathway bias.
Signaling Pathway and Cytotoxicity Assessment
Understanding the compound's effect on cell health is critical to ensure that the observed functional activity is not a result of cytotoxicity.
Caption: Postulated signaling pathways for TQAA at a Gαq-coupled receptor.
Protocol 5.1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Methodology:
-
Cell Seeding: Seed the cells in a 96-well clear plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the same concentrations of TQAA used in the functional assays. Incubate for the longest duration used in other assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of TQAA concentration to determine the CC50 (half-maximal cytotoxic concentration).
Table 2: Integrated Potency and Cytotoxicity Profile of TQAA
| Parameter | Value (nM) | Calculation | Interpretation |
| EC50 (Functional) | 75.4 | Dose-Response Curve | Potency of the compound on its target. |
| CC50 (Cytotoxicity) | > 50,000 | Dose-Response Curve | Concentration at which 50% of cells are killed. |
| Selectivity Index | > 660 | CC50 / EC50 | A high index (>10) indicates that the compound's functional effect is not due to general cytotoxicity. |
References
-
Mancini, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Biocompare (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
Insel, P.A., et al. (2012). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
-
Yale Center for Molecular Discovery (2013). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]
-
Ritchie, T., et al. (n.d.). Preclinical assay checklist for oral small molecule candidates for drug development. RGDscience Ltd. Available at: [Link]
-
Oxford Academic (n.d.). 1.3 In vitro and in vivo testing of new compounds. Oxford University Press. Available at: [Link]
-
Pharmaceutical Technology (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]
-
Gosmini, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. European Pharmaceutical Review. Available at: [Link]
-
CABI Digital Library (n.d.). In vitro Methods. CABI. Available at: [Link]
-
Singh, R., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
QIMA Life Sciences (2023). In Vitro Pharmacology in Pre-Clinical Trials. QIMA Life Sciences. Available at: [Link]
-
Razak, M.A.J.A., & Kadhum, M.A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]
-
Waghmode, S.B., et al. (2025). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. RASAYAN Journal of Chemistry. Available at: [Link]
-
Bentham Science (n.d.). Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Letters in Organic Chemistry. Available at: [Link]
-
Al-Ostath, A.I., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Sridharan, V., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]
Sources
- 1. medicopublication.com [medicopublication.com]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tango GPCR Assay System | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In-Vivo Administration of 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic Acid in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo administration of the novel compound, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, in animal models. The protocols and recommendations herein are synthesized from established best practices in preclinical research and are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.
Introduction and Scientific Background
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Derivatives of this and related structures, such as tetrahydroisoquinolines, have been investigated for various therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The subject of this guide, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, is a novel derivative whose specific biological functions, mechanism of action, and pharmacokinetic profile are yet to be fully elucidated.
The structural similarity of this compound to other bioactive quinoline derivatives suggests it may interact with various biological systems.[2] Therefore, a systematic in-vivo evaluation is warranted to characterize its therapeutic potential. This guide will provide the foundational protocols to enable such an investigation, with a focus on establishing a robust framework for administration, pharmacokinetic analysis, and initial efficacy screening.
Pre-clinical Workflow for a Novel Compound
The successful in-vivo evaluation of a novel compound like 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid necessitates a structured and methodical approach. The following workflow diagram illustrates the key stages, from initial compound characterization to the execution of in-vivo studies.
Caption: Pre-clinical in-vivo experimental workflow.
Compound Characterization and Formulation Development
Prior to in-vivo administration, a thorough characterization of the test article is paramount. This ensures the integrity of the study and the accurate interpretation of results.
Purity and Identity Confirmation
The purity and identity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for in-vivo studies.
Solubility Assessment
The solubility of the compound in various pharmaceutically acceptable vehicles will dictate the feasible routes of administration and the maximum achievable dose concentration. Initial solubility screening should be performed in common vehicles.
| Vehicle Component | Rationale for Use |
| Aqueous Vehicles | |
| Saline (0.9% NaCl) | Isotonic, suitable for most routes of administration. |
| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH, minimizes irritation. |
| Water for Injection | High purity, for non-sensitive compounds. |
| Co-solvents & Surfactants | |
| Polyethylene Glycol (PEG) 300/400 | Increases solubility of hydrophobic compounds. |
| Propylene Glycol | Common co-solvent. |
| Tween® 80 / Kolliphor® EL | Non-ionic surfactants to aid in solubilization and stability. |
| Lipid-based Vehicles | |
| Corn Oil / Sesame Oil | For highly lipophilic compounds, typically for oral or subcutaneous routes. |
Protocol for Solubility Testing:
-
Add a known excess amount of the compound to a fixed volume (e.g., 1 mL) of each test vehicle.
-
Vortex and/or sonicate the mixture to facilitate dissolution.
-
Equilibrate the suspension at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Formulation Preparation
For in-vivo studies, all dosing solutions must be sterile.[4] The chosen formulation should be clear and free of precipitation at the time of administration.
Example Formulation Protocol (for a moderately soluble compound):
-
Weigh the required amount of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
-
If necessary, dissolve the compound in a minimal amount of a co-solvent like PEG 400.
-
Gradually add the primary vehicle (e.g., saline) while vortexing to ensure complete dissolution.
-
A surfactant such as Tween® 80 can be added (e.g., at 5-10% v/v) to improve solubility and stability.
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
In-Vivo Administration Protocols
The choice of administration route depends on the experimental objective and the physicochemical properties of the compound. Intraperitoneal (IP) injection and oral gavage (PO) are common routes for initial screening.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation.
Materials:
-
Sterile syringes (appropriately sized for the injection volume).[5]
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[4]
-
70% ethanol for disinfection.[5]
-
Appropriate animal restraint device.
Protocol for IP Injection in Mice:
-
Properly restrain the mouse, ensuring a secure grip on the scruff of the neck.[6]
-
Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, minimizing the risk of puncture.[4][7]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[5][7]
-
Disinfect the injection site with 70% ethanol.[6]
-
Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.[6][7]
-
Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.[7]
-
Slowly inject the formulation. The maximum recommended injection volume is 10 ml/kg.[4][8]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or complications.[4]
| Species | Needle Gauge | Maximum Injection Volume |
| Mouse | 25-27 G | 10 ml/kg |
| Rat | 23-25 G | 10 ml/kg |
| Table adapted from University of British Columbia Animal Care guidelines.[4] |
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9]
Materials:
-
Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats).[10]
-
Syringes.
-
Animal scale for accurate weight measurement.
Protocol for Oral Gavage in Rats:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 ml/kg.[11][12]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11][12]
-
Firmly restrain the rat, ensuring its head and body are aligned vertically to straighten the esophagus.[9]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx.[9]
-
Allow the animal to swallow the tip of the needle, then advance it smoothly into the esophagus to the pre-measured depth. Never force the needle. [9][11]
-
Administer the substance slowly.[11]
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.[11]
Pharmacokinetic (PK) Study Design
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Experimental Design
A typical PK study involves administering a single dose of the compound to a cohort of animals (e.g., mice or rats) and collecting blood samples at multiple time points.
Caption: Workflow for a typical pharmacokinetic study.
Blood Collection
Serial blood sampling from the same animal is possible using techniques like saphenous vein puncture.[13][14] For terminal time points, larger volumes can be collected via cardiac puncture.[15]
Protocol for Saphenous Vein Blood Collection in Mice:
-
Restrain the mouse in a suitable device.
-
Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[13]
-
Apply gentle pressure above the knee to dilate the vein.
-
Puncture the vein with a sterile needle (e.g., 25G).[14]
-
Collect the emerging blood drop into a capillary tube.
-
Apply pressure to the puncture site to stop the bleeding.[14]
Tissue Harvesting
At the end of the study, tissues can be collected to assess compound distribution.
General Protocol for Tissue Collection:
-
Euthanize the animal using an IACUC-approved method.
-
Perform a midline incision to expose the desired organs (e.g., liver, brain, kidneys).
-
Carefully excise the tissues, rinse with cold saline to remove excess blood, and blot dry.[16][17]
-
Weigh the tissue samples.
-
Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[16]
Bioanalytical Method for Quantification
A sensitive and robust analytical method is required to quantify the concentration of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid in biological matrices. HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.[18][19]
General Steps for Method Development:
-
Sample Preparation: Develop a method to extract the compound from the biological matrix (e.g., plasma or tissue homogenate) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[20]
-
Chromatographic Separation: Optimize the HPLC/UHPLC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components. A C18 column is commonly used for small molecule analysis.[18]
-
Mass Spectrometric Detection: Optimize the MS/MS parameters (e.g., parent and product ion selection, collision energy) for sensitive and specific detection of the compound.
-
Method Validation: Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Potential Efficacy Models
Given that related quinoline compounds have shown anti-inflammatory activity, initial efficacy screening could be conducted in established animal models of inflammation.[21][22] The choice of model depends on the specific inflammatory pathways of interest.
-
Carrageenan-Induced Paw Edema: A model of acute inflammation.[23]
-
Croton Oil-Induced Ear Edema: A model for evaluating topical or systemic anti-inflammatory agents.[23]
-
Collagen-Induced Arthritis: A model of chronic autoimmune inflammation.[21]
Conclusion
The in-vivo administration of the novel compound 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid requires a careful, systematic approach. The protocols and guidelines presented here provide a robust framework for conducting initial pharmacokinetic and efficacy studies in animal models. Adherence to these principles will ensure the generation of high-quality, reproducible data, which is essential for advancing the pre-clinical development of this and other novel therapeutic candidates.
References
-
Methods of Blood Collection in the Mouse. UniRV. Available from: [Link]
-
Blood sampling: Mouse. NC3Rs. (2013). Available from: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services, The University of British Columbia. (2014). Available from: [Link]
-
Parasuraman, S., et al. Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics. (2010). Available from: [Link]
-
Mouse Intraperitoneal (IP) administration. Research Biomethods Training, The University of Arizona. Available from: [Link]
-
4 Top Methods of Blood Collection in Lab Rodents. Neoteryx. (2017). Available from: [Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available from: [Link]
-
SOP: Mouse Intraperitoneal Injection. Virginia Tech. (2017). Available from: [Link]
-
SOP: Oral Gavage in the Rat. Virginia Tech. (2017). Available from: [Link]
-
TECH 09b -Oral Gavage in Adult Rats. UBC Animal Care Services. Available from: [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. (2021). Available from: [Link]
-
Standard Operating Procedure SOP Intraperitoneal injection of mice. Institute of Laboratory Animal Science (LTK). (2019). Available from: [Link]
-
Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. University Animal Care Committee. (2022). Available from: [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. (2017). Available from: [Link]
-
Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. (2019). Available from: [Link]
-
Bhor, K. S., et al. Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. (2020). Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. Available from: [Link]
-
LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available from: [Link]
-
Patil, K. R., et al. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. (2019). Available from: [Link]
-
Tissue collection. protocols.io. Available from: [Link]
-
Guideline for Tissue Collection for Genotyping of Mice and Rats. The University of Mississippi. Available from: [Link]
-
The Use of Tissues and Fluids from Euthanized Animals. Northwestern University. Available from: [Link]
-
Tash, J. S., et al. A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program. Gravitational and Space Research. (2013). Available from: [Link]
-
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX. (2017). Available from: [Link]
-
Al-Sallami, F. T., et al. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. Molecules. (2023). Available from: [Link]
-
Souverain, S., et al. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. (2014). Available from: [Link]
-
HPLC Analysis of Polyethylenimine in Plasma. SIELC Technologies. Available from: [Link]
-
Melchiorre, M., et al. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. PubMed. (1986). Available from: [Link]
-
2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic Acid: A Potent Research Tool. Bide Pharmatech. Available from: [Link]
-
Ghilardi, G., et al. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors/Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. (2025). Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. (2021). Available from: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. (2024). Available from: [Link]
-
Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Bentham Science Publisher. Available from: [Link]
-
2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride. PubChemLite. Available from: [Link]
-
Katritzky, A. R., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. (2013). Available from: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. (2013). Available from: [Link]
-
2-(1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid hydrochloride 50mg. Dana Bioscience. Available from: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | 187218-03-7 | Benchchem [benchchem.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. queensu.ca [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 14. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neoteryx.com [neoteryx.com]
- 16. Animal Tissue Handling for Proteomics and Metabolomics Services - Creative Proteomics [creative-proteomics.com]
- 17. Tissue collection [protocols.io]
- 18. Small Molecule HPLC [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 21. ijpsr.com [ijpsr.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asianjpr.com [asianjpr.com]
cell-based assays for screening tetrahydroquinoline bioactivity
Application Note & Protocol Guide
Introduction: The Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present functional groups in specific orientations that mimic endogenous ligands. THQ derivatives exhibit a dichotomy in bioactivity:
-
Direct Cytotoxicity: Targeting tubulin polymerization, PI3K/mTOR pathways, or BET bromodomains (e.g., I-BET726).
-
Adjuvant Activity: Acting as chemosensitizers by inhibiting efflux pumps like P-glycoprotein (P-gp/MDR1), thereby reversing Multidrug Resistance (MDR).
This guide provides a validated workflow for screening THQ libraries, distinguishing between direct antiproliferative "hits" and functional transporter modulators.
Strategic Assay Planning
Compound Stability & Solubility (Expertise Pillar)
THQs are generally lipophilic. While this aids membrane permeability, it challenges aqueous solubility in cell media.
-
Solvent: Dissolve stock in 100% DMSO (typically 10–50 mM).
-
Assay Limit: Final DMSO concentration must be
0.5% (v/v) to avoid solvent toxicity masking the compound's effect. -
Warning - Fused THQs: Recent studies indicate that fused tricyclic THQs (e.g., containing a cyclopentene ring) can undergo rapid oxidative decomposition in DMSO, leading to false positives (PAINS).[1] Recommendation: Perform LC-MS QC on stocks older than 48 hours before screening.
The Screening Workflow
Do not screen for everything at once. Use a triage approach to conserve reagents and time.
Caption: Triage workflow separating direct anticancer hits from potential MDR reversal agents.
Protocol A: High-Throughput Cytotoxicity Screening
Objective: Determine the IC50 of THQ derivatives against solid tumor cell lines. Method: SRB (Sulforhodamine B) is preferred over MTT for THQs because some quinoline derivatives can reduce tetrazolium salts non-enzymatically, causing false high viability readings.
Materials
-
Cell Lines: HCT-116 (Colon), A549 (Lung), MCF-7 (Breast).[2]
-
Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.
-
Positive Control: Doxorubicin or Paclitaxel.
Step-by-Step Methodology
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.
-
Treatment:
-
Prepare serial dilutions of THQs (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of 2x compound solution to wells.
-
Critical: Include a "Vehicle Control" (0.5% DMSO) and "Media Only" blank.
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Fixation (The SRB Advantage):
-
Add 50 µL of cold 50% (w/v) TCA directly to the medium (Final TCA ~10%).
-
Incubate at 4°C for 1 hour.
-
Wash 5x with tap water and air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid).
-
Incubate 20 min at room temperature.
-
Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 5 min.
-
Readout: Measure absorbance at 510 nm.
Data Analysis:
Protocol B: Functional P-glycoprotein (MDR1) Inhibition
Objective: THQs are classic inhibitors of P-gp. This assay measures the ability of a THQ derivative to block P-gp, causing the accumulation of a fluorescent substrate (Rhodamine 123) inside resistant cells.[3][4]
Biological System[2][5][6][7][8][9][10][11][12]
-
Resistant Line: MES-SA/DX5 (Uterine sarcoma overexpressing P-gp).
-
Parental Line: MES-SA (Negative control).
-
Substrate: Rhodamine 123 (Rh123).[3]
-
Reference Inhibitor: Verapamil (10 µM).
Mechanism Visualization
Caption: THQ derivatives competitively bind P-gp, preventing Rh123 efflux and increasing intracellular fluorescence.
Step-by-Step Methodology
-
Preparation: Harvest MES-SA/DX5 cells (exponential growth phase). Resuspend at
cells/mL in complete media. -
Pre-incubation:
-
Aliquot 500 µL of cell suspension into flow cytometry tubes.
-
Add THQ test compounds (typically 10 µM and 50 µM).
-
Add Verapamil (10 µM) to positive control tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Loading:
-
Add Rhodamine 123 (Final concentration 5 µM).[3]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Efflux/Wash:
-
Centrifuge (1500 rpm, 5 min) and remove supernatant.
-
Wash 2x with ice-cold PBS (to stop transport).
-
Resuspend in 500 µL ice-cold PBS.
-
-
Acquisition:
-
Analyze immediately on a Flow Cytometer (FITC channel, Ex 488nm / Em 530nm).
-
Collect 10,000 events per sample.
-
Data Interpretation
Compare the Mean Fluorescence Intensity (MFI).
-
MDR Reversal Activity is confirmed if the MFI of the THQ-treated resistant cells shifts significantly to the right (higher fluorescence), approaching the levels of the sensitive parental line.
Table 1: Expected Data Profile for a Potent THQ Inhibitor
| Treatment | Cell Line | MFI (Arbitrary Units) | Interpretation |
| Vehicle (DMSO) | MES-SA (Parental) | 1200 | High accumulation (No pump) |
| Vehicle (DMSO) | MES-SA/DX5 (Resistant) | 50 | Low accumulation (Active pump) |
| THQ-Derivative (10 µM) | MES-SA/DX5 | 950 | Strong Inhibition (Hit) |
| Verapamil (Control) | MES-SA/DX5 | 1100 | Full Reversal |
Mechanism of Action: Cell Cycle Analysis
Context: Many cytotoxic THQs (especially 4-aryl derivatives) act by inhibiting tubulin polymerization, leading to G2/M phase arrest .
Protocol Summary
-
Treat A549 cells with IC50 concentration of THQ for 24h.
-
Harvest and fix in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.
-
Stain with Propidium Iodide (PI) staining solution (20 µg/mL PI + 200 µg/mL RNase A) for 30 min at 37°C.
-
Analyze via Flow Cytometry (FL2/PE channel).
-
Result: A potent tubulin-targeting THQ will show a distinct accumulation of DNA content at 4N (G2/M peak), increasing from ~15% (control) to >40% (treated).
References
-
Privileged Scaffold & Anticancer Activity
-
P-glycoprotein Inhibition Protocol
- Title: Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evalu
- Source: RSC Advances / PubMed Central (2019).
-
URL:[Link]
-
Interference & Stability (Fused THQs)
-
BET Bromodomain Inhibition (I-BET726)
- Title: The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor.
- Source: Journal of Medicinal Chemistry (2014).
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. New tetrahydroisoquinoline-based P-glycoprotein modulators: decoration of the biphenyl core gives selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
developing mTOR inhibitors using a tetrahydroquinoline scaffold
Application Note: Strategic Development of Tetrahydroquinoline-Based mTOR Kinase Inhibitors
Abstract
The mechanistic Target of Rapamycin (mTOR) kinase is a central regulator of cell growth and metabolism. First-generation inhibitors (Rapalogs) often fail to inhibit mTOR complex 2 (mTORC2), leading to feedback activation of Akt and chemoresistance. This guide details the development of ATP-competitive dual mTORC1/2 inhibitors utilizing a tetrahydroquinoline (THQ) scaffold. We provide a comprehensive workflow covering in silico design, Povarov-based chemical synthesis, ADP-Glo™ biochemical screening, and cellular validation via Western blotting.
Rationale & Structural Design
Why Tetrahydroquinoline (THQ)? The THQ scaffold is a "privileged structure" in medicinal chemistry. Unlike flat heteroaromatic systems, the semi-rigid THQ ring offers stereochemical complexity (C2 and C4 positions) that allows the molecule to orient substituents into the deep hydrophobic pocket of the mTOR kinase domain (ATP-binding site).
Design Strategy: To achieve high affinity, the inhibitor must compete with ATP.
-
Hinge Binder: The quinoline nitrogen (or adjacent substituents) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Val2240).
-
Solubility/Potency Handle: A morpholine moiety is often attached to improve pharmacokinetic properties and interaction with the solvent-exposed region.
-
Selectivity Switch: Electron-withdrawing groups (e.g.,
) on the aromatic ring enhance hydrophobic interactions within the pocket.
Chemical Synthesis: The Povarov Reaction
The most efficient route to polysubstituted THQs is the Povarov Reaction (imino-Diels-Alder). This multicomponent reaction allows for the rapid assembly of the core scaffold with high diastereoselectivity.
Protocol 1: Synthesis of THQ-mTOR Lead Candidates
Reagents:
-
Aniline derivative (e.g., 4-(trifluoromethyl)aniline)
-
Aldehyde (e.g., benzaldehyde derivative)[1]
-
Electron-rich olefin (e.g., N-vinyl amide or vinyl ether)
-
Catalyst: Indium(III) triflate (
) or -
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aniline (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous
. Stir at room temperature (RT) for 30 min. Note: Use molecular sieves if water generation inhibits the next step. -
Cycloaddition: Add the olefin (1.2 equiv) and the Lewis Acid catalyst (10 mol%).
-
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The formation of the THQ ring creates two new chiral centers (cis/trans isomers).
-
Quench & Workup: Quench with sat.
. Extract with dichloromethane (DCM). Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography on silica gel.
Visual Workflow: Povarov Synthesis Strategy
Caption: Step-wise assembly of the THQ scaffold using the multicomponent Povarov reaction.
Biochemical Validation: Kinase Assay
To verify the compound targets the kinase catalytic domain, we utilize the ADP-Glo™ Kinase Assay . This assay quantifies the ADP generated from the phosphorylation reaction, providing a direct measure of kinase activity.[2][3]
Protocol 2: ADP-Glo™ mTOR Assay
Materials:
-
Recombinant mTOR enzyme (active complex).
-
Substrate: p70S6K peptide or full-length protein.
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[2]
-
384-well white solid-bottom plates.
Procedure:
-
Compound Prep: Prepare 3x serial dilutions of THQ inhibitors in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Tween-20). -
Enzyme Reaction (5 µL):
-
Add 2 µL of inhibitor (or DMSO control).
-
Add 2 µL of mTOR enzyme (0.2 ng/µL final).
-
Add 1 µL of Substrate/ATP mix (ATP concentration should be at
, typically 10–50 µM, to ensure competitive inhibition detection). -
Incubate at RT for 60 minutes.
-
-
ADP Generation Stop (5 µL): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. (Depletes unconsumed ATP).
-
Detection (10 µL): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP
ATP Luciferase signal). -
Read: Measure luminescence on a plate reader (e.g., BMG PHERAstar).
Data Presentation: Mock SAR Results Interpretation: Electron-withdrawing groups (CF3) and morpholine tails drastically improve potency.
| Compound ID | R1 (Aniline) | R2 (Aldehyde) | R3 (Olefin) | mTOR IC50 (nM) | Solubility |
| THQ-01 | H | Phenyl | Amide | >10,000 | Low |
| THQ-05 | 4-F | 4-Methoxy | Amide | 850 | Medium |
| THQ-10e | 4-CF3 | 4-Morpholine | Amide | 33 | High |
| Rapamycin | (Control) | - | - | 0.5 (mTORC1 only) | - |
Cellular Mechanism of Action
A true ATP-competitive inhibitor must block both mTORC1 (p-S6K) and mTORC2 (p-Akt S473). Rapamycin only blocks mTORC1.
Protocol 3: Western Blotting for Pathway Analysis
Cell Line: A549 (Lung Cancer) or PC-3 (Prostate Cancer). Treatment: Treat cells with THQ inhibitor (10, 100, 1000 nM) for 6–24 hours.
Key Markers:
-
mTORC1 Readout: Phospho-p70 S6 Kinase (Thr389) or Phospho-S6 (Ser235/236).
-
mTORC2 Readout: Phospho-Akt (Ser473).[6][7] Critical: If this band remains, the compound is NOT a dual inhibitor.
-
Loading Control:
-Actin or GAPDH.
Visual Workflow: mTOR Signaling & Inhibition Points
Caption: Dual inhibition mechanism. THQ compounds block ATP binding at both mTORC1 and mTORC2 complexes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Assay) | Incomplete ATP depletion. | Extend ADP-Glo reagent incubation to 60 min; ensure ATP purity. |
| Low Potency (Cellular) | Poor membrane permeability. | Modify the THQ nitrogen substituent; check LogP (aim for 2–4). |
| Synthesis Yield Low | Imine hydrolysis. | Use anhydrous solvents and 4Å molecular sieves during the Povarov reaction. |
| No mTORC2 Inhibition | Allosteric binding mode. | The compound may be binding like Rapamycin (FKBP12 dependent). Confirm ATP competition via kinetic assays (Lineweaver-Burk plot). |
References
-
Dey, R., et al. (2025).[8] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI Cancers.
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol & Technical Manual. Promega.[2][4]
-
Kouakou, A., et al. (2023).[1] Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction.[9][10] Scientiae Radices.[1]
-
Feldman, M. E., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLOS Biology.
-
Liu, J., et al. (2020).[6] Western blot analysis of protein expression associated with the mTORC2 and mTORC1 signal pathway.[6][7][11] ResearchGate/Oncology Letters.
Sources
- 1. sci-rad.com [sci-rad.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. carnabio.com [carnabio.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. sci-rad.com [sci-rad.com]
- 11. mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV - PMC [pmc.ncbi.nlm.nih.gov]
High-Impact Anti-Inflammatory Profiling of Tetrahydroquinoline Derivatives
Introduction: The Tetrahydroquinoline (THQ) Scaffold[1]
Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry due to their structural flexibility and ability to interact with diverse biological targets. In the context of inflammation, THQs are frequently designed to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or as modulators of the NF-
However, the lipophilic nature of the THQ core and its potential for intrinsic fluorescence can complicate standard assay readouts. This guide provides a robust, field-proven workflow for evaluating the anti-inflammatory potential of THQ libraries, moving from cell-free enzyme screens to complex cellular models.
The Inflammatory Signaling Cascade
To properly assay these compounds, one must understand the pathway being interrogated. THQs typically intervene at the enzymatic level (COX/LOX) or the transcriptional level (NF-
Figure 1: Mechanism of Action. THQ derivatives often target COX-2 enzymatic activity directly or inhibit the upstream NF-
Compound Preparation & Handling[1][2][3][4][5][6][7]
Critical Challenge: THQ derivatives often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in assay wells, causing false negatives (low availability) or false positives (light scattering in optical density assays).
Protocol: Stock Solution Preparation
-
Solvent: Dissolve solid THQ derivatives in 100% DMSO (molecular biology grade) to a stock concentration of 10 mM or 20 mM .
-
Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Dilutions:
-
For cell assays, the final DMSO concentration must be < 0.1% (v/v) to avoid vehicle toxicity.
-
Perform serial dilutions in the assay buffer/media immediately prior to use.
-
Phase 1: Cell-Free Enzyme Inhibition (The Filter)
Before moving to expensive cell models, screen the library for direct enzymatic inhibition of COX-1 and COX-2. This determines the Selectivity Index (SI) , a critical safety parameter (high COX-2 inhibition + low COX-1 inhibition = safer profile).
Protocol: Fluorometric COX-1/COX-2 Screening
Rationale: Fluorometric detection is preferred over colorimetric for THQs to minimize interference from the compound's own absorbance.
Reagents:
-
Recombinant Human COX-2 and Ovine COX-1.
-
Fluorometric Probe (e.g., ADHP or Amplex Red).
-
Cofactors: Hematin.
Workflow:
-
Enzyme Prep: Thaw enzymes on ice. Dilute in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of THQ derivative (varying concentrations: 0.01 µM – 100 µM) to 96-well black plates.
-
Add 10 µL of Enzyme (COX-1 or COX-2).
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of reaction mix (Arachidonic Acid + Fluorometric Probe + Hematin).
-
-
Measurement:
-
Incubate for 2 minutes.
-
Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log-dose vs. response to determine IC50.
-
Data Output Format:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| THQ-01 | >100 | 0.85 | >117 (Highly Selective) |
| THQ-02 | 5.2 | 4.8 | 1.08 (Non-selective) |
| Celecoxib | 15.0 | 0.04 | 375 |
Phase 2: Cellular Systems (The Validator)
Compounds passing the enzyme screen must be validated in a cellular environment. The RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS) is the industry standard.
Protocol A: Nitric Oxide (NO) Inhibition (Griess Assay)
Rationale: LPS induces iNOS expression, leading to NO release. Griess reagent detects nitrite (
Materials:
-
LPS (E. coli serotype 055:B5).
-
Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[6]
Step-by-Step:
-
Seeding: Plate RAW 264.7 cells at 1
10 cells/well in a 96-well transparent plate. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Remove media. Add fresh media containing THQ derivatives (0.1 – 50 µM) for 1 hour prior to stimulation.
-
Control: Vehicle (0.1% DMSO).
-
-
Stimulation: Add LPS (final concentration 1 µg/mL ) to all wells except the "Basal Control".
-
Incubation: Incubate for 24 hours .
-
Quantification:
-
Correction: Create a sodium nitrite standard curve (0–100 µM) to convert Absorbance to µM Nitrite.
Protocol B: Cell Viability (MTT Assay)
Critical Control: You must prove that a decrease in NO is due to anti-inflammatory activity, NOT cell death.
-
Post-Griess: After removing supernatant for the Griess assay (Step 5 above), add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.
-
Incubation: Incubate for 2–4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm .
-
Analysis: If Cell Viability is < 80% at a specific concentration, the anti-inflammatory data at that concentration is invalid due to cytotoxicity.
Phase 3: Mechanistic Confirmation
If a THQ derivative inhibits NO/PGE2 in cells but not in the cell-free enzyme assay, it likely acts upstream on NF-
Protocol: NF- B p65 Translocation (Western Blot)
-
Treatment: Treat RAW 264.7 cells with THQ (IC50 concentration) for 1h, then LPS (1 µg/mL) for 30 minutes .
-
Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate fractions.
-
Blotting:
-
Result: Effective compounds will show reduced p65 in the nuclear fraction compared to the LPS-only control.
Phase 4: In Vivo Proof of Concept
Protocol: Carrageenan-Induced Paw Edema (Rat)
Rationale: This model assesses acute inflammation and edema, driven largely by COX-2 and prostaglandins.
-
Animals: Wistar rats (150–200g), n=6 per group.
-
Drug Administration: Administer THQ derivative (e.g., 10, 20 mg/kg p.o. or i.p.) 1 hour before challenge.
-
Positive Control: Indomethacin (10 mg/kg).
-
-
Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
-
% Inhibition =
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | THQ Lipophilicity | Pre-dilute in serum-free media or increase BSA concentration to act as a carrier. |
| High Background (Griess) | Phenol Red interference | Use Phenol Red-free DMEM for the NO assay. |
| Fluorescent Interference | THQ autofluorescence | Run a "Compound Only" blank (no cells, no reagents) and subtract this baseline. |
| Inconsistent IC50 | Evaporation | Use gas-permeable plate seals; do not use the outer wells of the 96-well plate (fill with PBS). |
Experimental Workflow Summary
Figure 2: Strategic Workflow. From library synthesis to in vivo confirmation.
References
-
Gondru, R. et al. (2023). Design, synthesis, and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors.[7] Bioorganic Chemistry.[8]
-
Meena, S. et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules.[3][8][9][1][5][6][10][11][12][13]
-
Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin.
-
Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit Protocol.
-
Rymaszewska, A. (2019). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7.[3][5] Nanotechnology Characterization Laboratory (NCI).
-
Calhoun, W. et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds.[14] Journal of Medicinal Chemistry.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation | MDPI [mdpi.com]
- 14. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Friedländer Synthesis for Quinoline Derivatives
Abstract
The Friedländer annulation remains one of the most robust and atom-economical methods for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarial (e.g., Chloroquine), anticancer (e.g., Camptothecin), and antiviral therapeutics.[1] This guide moves beyond standard textbook descriptions to provide a rigorous, field-tested framework for the synthesis of polysubstituted quinolines. We detail mechanistic nuances, strategic reagent selection for regiocontrol, and three distinct protocols ranging from classical methods to modern green chemistry techniques.
Mechanistic Insight & Causality
To optimize the Friedländer synthesis, one must understand the competing pathways. The reaction involves the condensation of 2-aminoaryl aldehydes/ketones (Component A) with enolizable carbonyls (Component B).
The "Two-Pathway" Reality
While often simplified, the mechanism proceeds via two potential distinct pathways depending on pH and catalysis:
-
Path A (Rate-Limiting Aldol): Under basic conditions, the initial step is often the intermolecular aldol condensation between the ketone enolate and the aryl carbonyl. This is followed by rapid cyclization (imine formation) and dehydration.
-
Path B (Schiff Base First): Under acidic conditions, the arylamine may first attack the ketone carbonyl to form a Schiff base (imine), followed by intramolecular aldol condensation.
Critical Insight: In most optimized protocols, Path A is preferred because 2-aminobenzaldehydes are prone to self-condensation (trimerization). High dilution or slow addition of the amine to the enolate partner minimizes this side reaction.
Visualization: Reaction Mechanism
Figure 1: Dual-pathway mechanism. Path A (Aldol-first) is generally preferred to avoid amine self-polymerization.
Strategic Planning: Regioselectivity & Reagents
When reacting 2-aminobenzaldehyde with an asymmetric ketone (e.g., 2-butanone), two regioisomers are possible. Controlling this is the hallmark of an expert synthetic chemist.
Regiocontrol Matrix
| Variable | Condition | Outcome | Mechanistic Reason |
| Catalyst | Acidic (e.g., HCl, p-TsOH) | Linear Product | Favors formation of the more substituted enol (Thermodynamic control). |
| Catalyst | Basic (e.g., KOH, LDA) | Angular Product | Favors the kinetic enolate (less substituted side) at low temps. |
| Temperature | High (>100°C) | Thermodynamic | Reversibility of the aldol step allows equilibration to the stable product. |
| Solvent | Solvent-Free/Microwave | Mixed/Thermodynamic | Rapid heating often overrides subtle kinetic preferences. |
Experimental Protocols
Protocol A: Classical Base-Catalyzed Synthesis
Best for: Stable substrates, large-scale batches, and acid-sensitive functional groups.
Reagents:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Enolizable Ketone (1.2 equiv)
-
KOH (alcoholic) or Piperidine (catalytic)
-
Solvent: Ethanol (reflux)
Step-by-Step:
-
Dissolution: Dissolve 2-aminobenzaldehyde (5 mmol) in absolute ethanol (15 mL).
-
Activation: Add the ketone (6 mmol) followed by 5 mol% of piperidine (or 1 equiv of ethanolic KOH for unreactive ketones).
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Checkpoint: The fluorescent blue spot of the starting amine should disappear.
-
-
Workup: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold ethanol.
-
If solution remains: Remove solvent in vacuo, redissolve in DCM, wash with water, dry over MgSO₄, and recrystallize from EtOH/Hexane.
-
Protocol B: Green Synthesis (Catalyst-Free in Water)
Best for: Environmental compliance, industrial safety, and simple ketones.
Concept: Water promotes the reaction via hydrophobic effects and hydrogen bonding at the transition state, often accelerating rates without added acid/base.
Step-by-Step:
-
Suspension: Suspend 2-aminobenzaldehyde (1.0 equiv) and ketone (1.1 equiv) in deionized water (5 mL per mmol).
-
Heating: Heat the heterogeneous mixture to 70–80°C with vigorous stirring.
-
Reaction: The mixture often becomes homogeneous or forms an oil as the reaction proceeds (2–4 hours).
-
Isolation: Cool the mixture. The quinoline product typically precipitates out as a solid.
-
Purification: Filtration yields high-purity product. No extraction required.
Protocol C: Microwave-Assisted High-Throughput Synthesis
Best for: Drug discovery libraries, difficult substrates, and rapid optimization.
Reagents:
-
Glacial Acetic Acid (used as both solvent and catalyst)
-
Microwave Reactor (e.g., Biotage or CEM)
Step-by-Step:
-
Loading: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1 mmol) and ketone (1.2 mmol).
-
Solvent: Add 2 mL of glacial acetic acid. Cap the vial.
-
Irradiation: Heat to 140°C for 5–10 minutes (High absorption level).
-
Quench: Pour the reaction mixture onto crushed ice/water (20 mL).
-
Neutralization: Carefully neutralize with 20% NaOH or saturated NaHCO₃ until pH ~8.
-
Collection: Filter the resulting precipitate. Yields are typically 85–95%.
Decision Workflow & Troubleshooting
Optimization Logic
Use the following logic tree to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for protocol selection based on substrate sensitivity and scale.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Self-condensation of 2-aminobenzaldehyde. | Use Protocol A . Add the amine slowly (dropwise) to the refluxing ketone solution. |
| Mixture of Isomers | Asymmetric ketone used without control. | Switch to Protocol C (Acid/High Temp) to force thermodynamic product, or use bulky base (t-BuOK) at -78°C for kinetic product. |
| Starting Material Remains | Ketone is sterically hindered. | Switch to Protocol C (Microwave) or use a Lewis Acid catalyst (e.g., ZnCl₂ or FeCl₃). |
| Product is Oily/Impure | Incomplete dehydration. | Reflux the crude oil in ethanolic HCl for 30 mins to force aromatization. |
References
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Pharmacological Perspectives."[1][2][3][4] Chemical Reviews.
-
Shen, Q., et al. (2012).[5] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.
-
Dormer, P. G., et al. (2003).[6] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." Journal of Organic Chemistry.
-
Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents." Tetrahedron Letters.
-
Salehzadeh, H., et al. (2025).[7] "Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis."[7] Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting common problems in tetrahydroquinoline synthesis
Welcome to the Technical Support Center for Tetrahydroquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. The following information is curated from peer-reviewed literature and extensive laboratory experience to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My Friedländer annulation is resulting in a very low yield. What are the likely causes and how can I improve it?
Low yields in the Friedländer synthesis are a frequent challenge. This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to several factors.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.
-
Solution: Consider using milder catalysts. Modern approaches have shown success with catalysts like p-toluenesulfonic acid (p-TsOH) or even metal catalysts like gold, which can promote the reaction under gentler conditions.[1] Solvent-free conditions, sometimes with microwave irradiation, can also improve yields and reduce reaction times.[2]
-
-
Suboptimal Catalyst Choice: The selection of the catalyst is critical for the efficiency of the Friedländer reaction.
-
Solution: If you are using a standard acid or base, consider screening other options. For instance, if a strong base is causing side reactions, a milder base like potassium carbonate or an amine catalyst might be more effective. Lewis acids can also be excellent catalysts for this transformation.
-
-
Side Reactions: Competing reactions can significantly reduce the yield of your desired tetrahydroquinoline. A common side reaction under basic conditions is the self-aldol condensation of the ketone or aldehyde that contains the α-methylene group.[3]
-
Solution: To minimize self-condensation, try the slow addition of the α-methylene carbonyl compound to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.[3] Alternatively, switching to an acid-catalyzed system can often circumvent this issue.
-
-
Poor Reagent Quality: Impurities in your starting materials, such as the 2-aminoaryl ketone or the active methylene compound, can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. If necessary, purify them by recrystallization or column chromatography before use. It is also crucial to use anhydrous solvents, as water can interfere with many acid-catalyzed reactions.[3]
-
Experimental Workflow for Troubleshooting Low Yield in Friedländer Synthesis:
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Q2: I am observing the formation of two regioisomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I improve the regioselectivity?
Regioselectivity is a well-documented challenge in the Friedländer synthesis when an unsymmetrical ketone provides two different enolates that can react.[4]
Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity.
-
Reaction Conditions: Temperature and the rate of addition of reagents can influence which regioisomer is favored.
-
Solution: In some cases, lower reaction temperatures may favor the kinetically controlled product. Slow addition of the unsymmetrical ketone to the reaction mixture can also improve regioselectivity.[5]
-
-
Substrate Modification: Modifying the ketone can direct the reaction to a single regioisomer.
-
Solution: Introducing a phosphoryl group on one of the α-carbons of the ketone can effectively block its reactivity, leading to the formation of a single product.[1]
-
Table 1: Strategies to Control Regioselectivity in Friedländer Synthesis
| Strategy | Approach | Rationale |
| Catalyst Control | Use of amine catalysts (e.g., pyrrolidine derivatives) | The catalyst can preferentially form one enamine intermediate over the other, directing the cyclization.[5] |
| Solvent Effects | Employing ionic liquids | The ordered environment of the ionic liquid can favor a specific transition state, leading to higher regioselectivity.[6] |
| Kinetic/Thermodynamic Control | Lowering reaction temperature | May favor the formation of the kinetic product. |
| Substrate Modification | Introduction of a blocking group (e.g., phosphoryl) on one α-carbon | Prevents enolization at that position, forcing the reaction to proceed at the other α-carbon.[1] |
Q3: My Povarov reaction is giving me the oxidized quinoline product instead of the desired tetrahydroquinoline. Why is this happening and how can I prevent it?
The Povarov reaction, a powerful tool for synthesizing tetrahydroquinolines, can sometimes yield the fully aromatic quinoline as a byproduct.[7] This is due to the oxidation of the initially formed tetrahydroquinoline.
Mechanism of Oxidation:
The tetrahydroquinoline product can be susceptible to oxidation, especially under harsh reaction conditions or during workup when exposed to air for prolonged periods. The driving force for this oxidation is the formation of a stable aromatic quinoline ring.
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Careful Workup: Minimize the exposure of the reaction mixture to air during the workup procedure. If possible, use degassed solvents for extraction and chromatography.
-
Milder Oxidants in the Reaction: In some cases, components of the reaction mixture itself can act as oxidants. For example, if an imine is used as a starting material, it can act as an oxidant for the tetrahydroquinoline product.[8] Using a three-component reaction where the imine is formed in situ can sometimes mitigate this.[9]
-
Choice of Catalyst and Reaction Conditions: Some Lewis acids and higher reaction temperatures can promote oxidation. Screening for milder catalysts and running the reaction at the lowest effective temperature can help.
Q4: My catalytic hydrogenation of a quinoline to a tetrahydroquinoline is sluggish, and the catalyst seems to be deactivated. What is causing this?
Catalyst deactivation is a common issue in the hydrogenation of nitrogen-containing heterocycles like quinolines.[10]
Causes of Catalyst Deactivation:
-
Poisoning by Nitrogen Compounds: The nitrogen atom in the quinoline substrate and the tetrahydroquinoline product can act as a Lewis base and strongly adsorb to the active sites of the metal catalyst (e.g., Pd, Pt, Ni). This strong binding can block the sites required for hydrogen activation and hydrogenation, leading to catalyst deactivation.[11]
-
Sintering of the Catalyst: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area and, consequently, the catalytic activity.
-
Leaching of the Active Metal: In some cases, the active metal can leach from the solid support into the reaction solution, leading to a loss of catalytic activity.
Troubleshooting Catalyst Deactivation:
-
Catalyst Choice: Some catalysts are more resistant to poisoning than others. For example, nickel phosphide catalysts have shown good activity and stability in quinoline hydrogenation.[12]
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote sintering. It's essential to find an optimal temperature that balances activity and stability.
-
Solvent: The choice of solvent can influence catalyst activity and stability.
-
-
Catalyst Loading: Increasing the catalyst loading can sometimes compensate for deactivation, but this is not always a cost-effective solution.
-
Additives: In some cases, the addition of a co-catalyst or an additive can help to mitigate deactivation.
-
Catalyst "Poisoning" for Selectivity: It's worth noting that in some applications, controlled "poisoning" of a catalyst is used to increase selectivity. For example, the Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is used to selectively reduce alkynes to cis-alkenes without over-reduction to alkanes.[13]
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions I should take when synthesizing tetrahydroquinolines?
A: Safety should always be the top priority in the laboratory. When synthesizing tetrahydroquinolines, consider the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. For reactions involving pyrophoric catalysts like Raney Nickel, a flame-resistant lab coat and face shield are recommended.[14]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Handling Pyrophoric Catalysts: Pyrophoric catalysts (e.g., Raney Nickel, palladium on carbon) can ignite spontaneously in air. They should always be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and should be kept wet with solvent.[4]
-
Reagent-Specific Hazards: Be aware of the specific hazards of all reagents used. For example, many anilines are toxic and can be absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher. Have a plan for quenching the reaction and handling spills.[15]
Q: How do I best purify my crude tetrahydroquinoline product?
A: The purification method of choice will depend on the nature of your product (solid or oil) and the impurities present.
-
Column Chromatography: This is a very common and effective method for purifying tetrahydroquinolines. A typical eluent system is a mixture of petroleum ether and ethyl acetate, with the polarity being adjusted based on the polarity of the product.[16][17]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent way to obtain highly pure material. Choosing the right solvent is key; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[18]
-
Acid-Base Extraction: Since tetrahydroquinolines are basic, an acid-base extraction can be a useful first step in purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The tetrahydroquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.
Q: Can the purity of my starting materials significantly impact the success of my reaction?
A: Absolutely. The purity of starting materials is a critical factor that is often overlooked. Impurities in your aniline, aldehyde, or ketone can lead to a variety of problems, including:
-
Low yields: Impurities can react with your reagents or catalyst, consuming them and reducing the yield of the desired product.
-
Side reactions: Impurities can participate in side reactions, leading to the formation of a complex mixture of byproducts that can be difficult to separate.
-
Catalyst inhibition: Some impurities can act as catalyst poisons, reducing the efficiency of your reaction.
It is always good practice to use high-purity starting materials. If you suspect that your reagents are impure, consider purifying them before use. For example, anilines can be distilled to remove non-volatile impurities.[19]
Visualizing Reaction Mechanisms
Proposed Mechanism for the Povarov Reaction:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. cmu.edu [cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. scielo.org.za [scielo.org.za]
Technical Support Center: Purification Strategies for 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
Welcome to the technical support guide for the purification of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate with high purity. As a molecule possessing both a basic secondary amine and an acidic carboxylic acid group, its amphoteric nature presents unique purification challenges. This guide provides field-proven troubleshooting advice and detailed protocols to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of crude 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
Q1: My crude product is a dark, oily residue with low purity after the initial work-up. What is the most effective first-pass purification strategy?
Answer:
An oily residue with significant impurities points to the presence of unreacted starting materials, reaction byproducts, and residual solvent. Given the amphoteric nature of your target compound—possessing both a basic secondary amine (the tetrahydroquinoline nitrogen) and a carboxylic acid—an acid-base extraction is the most powerful initial strategy. This method exploits the pH-dependent solubility of your compound to separate it from neutral organic impurities, and potentially from more strongly or weakly acidic/basic byproducts.
The core principle is to make your compound selectively soluble in the aqueous phase by converting it into a salt, while neutral impurities remain in the organic phase. You then regenerate the neutral compound by adjusting the pH and extract it back into an organic solvent.
Causality Behind the Choice:
-
At low pH (e.g., pH 1-2): The secondary amine is protonated (-NH₂⁺-), and the carboxylic acid is in its neutral form (-COOH). The resulting ammonium salt is highly water-soluble.
-
At high pH (e.g., pH 9-10): The carboxylic acid is deprotonated (-COO⁻), and the secondary amine is in its neutral form (-NH-). The resulting carboxylate salt is also water-soluble.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, which typically has minimal solubility in both aqueous and organic solvents, making it prone to precipitation. This property is key for isolation.
A robust acid-base extraction workflow allows for the removal of non-ionizable impurities.[1][2][3]
Caption: Decision tree for troubleshooting crystallization issues.
| Good Solvents (High Solubility) | Anti-Solvents (Low Solubility) | Common Pairs |
| Methanol (MeOH), Ethanol (EtOH) | Water, Diethyl Ether, Hexanes | MeOH / Water, EtOH / Water |
| Dimethylformamide (DMF) | Diethyl Ether, Water [4] | DMF / Diethyl Ether |
| Tetrahydrofuran (THF) | Hexanes, Pentane | THF / Hexanes |
| Acetone | Water, Hexanes [5] | Acetone / Water |
Q3: My product remains colored even after crystallization. How can I decolorize it?
Answer:
Persistent color often indicates the presence of highly conjugated, aromatic impurities or oxidation byproducts, which are common in syntheses involving quinoline or aniline derivatives. [6]
-
Activated Carbon (Charcoal) Treatment: This is the classic method. Activated carbon has a high surface area and can adsorb large, flat, colored molecules.
-
Protocol: Dissolve the crude product in a suitable hot solvent (one intended for crystallization). Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Swirl or stir for a few minutes, then perform a hot gravity filtration through fluted filter paper or a Celite® pad to remove the carbon. The resulting colorless filtrate can then be allowed to cool and crystallize.
-
Caution: Using too much carbon or allowing prolonged contact can lead to significant loss of your desired product.
-
-
Silica Gel Chromatography: If charcoal treatment is ineffective or causes too much product loss, flash column chromatography is the next logical step. Colored impurities often have different polarities and can be separated on silica gel. [7][8]A typical mobile phase would be a gradient of ethyl acetate in hexanes, often with a small amount of a modifier like triethylamine (to prevent streaking of the basic amine) or acetic acid (to improve the chromatography of the carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
Answer:
A multi-step strategy is most robust:
-
Initial Purification: Perform an acid-base extraction as described in Troubleshooting Q1 to remove the bulk of neutral impurities.
-
Crystallization: Attempt to crystallize the solid obtained from the extraction. An ethanol/water or methanol/water system is a good starting point.
-
Chromatography (If Needed): If the product does not meet the desired purity after crystallization (>95% by HPLC/NMR), flash column chromatography is recommended.
This sequence ensures that you remove different classes of impurities at each stage, maximizing the final purity.
Q2: What specific challenges does the amphoteric nature of this molecule present?
Answer:
The presence of both an acidic (-COOH) and a basic (-NH-) group leads to several challenges:
-
Zwitterion Formation: At its isoelectric point, the molecule is zwitterionic, leading to low solubility in most common solvents but high melting points.
-
Streaking on Silica Gel: The basic amine can interact strongly with the acidic silica gel surface, causing significant tailing or streaking during column chromatography. This can often be mitigated by adding a small amount (0.5-1%) of a competitive base like triethylamine (Et₃N) to the eluent. Conversely, the carboxylic acid can also streak; adding a small amount of acetic acid (AcOH) can sometimes help, but it's more common to address the basic amine.
-
Complex pH-Dependent Solubility: The solubility profile changes dramatically with pH, which can be exploited for purification but also requires precise pH control to avoid accidental precipitation or loss of product. [9]
Q3: What are the typical conditions for silica gel chromatography of tetrahydroquinoline derivatives?
Answer:
For tetrahydroquinoline derivatives, which are often moderately polar, standard silica gel (200-300 mesh) is appropriate. [7]
| Eluent System | Modifier (if needed) | Comments |
| Hexanes / Ethyl Acetate (EtOAc) | 0.5-1% Triethylamine (Et₃N) | A standard system. Et₃N is added to suppress tailing caused by the basic nitrogen. |
| Dichloromethane (DCM) / Methanol (MeOH) | 0.5-1% Triethylamine (Et₃N) | For more polar compounds. A gradient from 0% to 10% MeOH is common. |
| Hexanes / Acetone | 0.5-1% Acetic Acid (AcOH) | An alternative system where the acidic modifier may improve the peak shape of the carboxylic acid. |
Expert Tip: Always perform a TLC analysis first to determine the optimal solvent ratio before committing to a large-scale column.
Q4: How should I store the purified 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid?
Answer:
Tetrahydroquinolines can be susceptible to air oxidation, which can lead to the formation of colored quinoline byproducts. The acetic acid side chain is generally stable.
-
Short-term storage: Store as a solid in a sealed vial at room temperature, protected from light.
-
Long-term storage: For maximum stability, store as a solid in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (0-8°C). [10]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product (1.0 g) in a suitable organic solvent (20 mL, e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add 1M HCl (20 mL) and shake vigorously for 1 minute. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Add another portion of 1M HCl (10 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Wash the combined aqueous extracts with fresh ethyl acetate (15 mL) to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise with stirring while monitoring the pH.
-
Continue adding base until precipitation is maximal (typically around pH 4-6).
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid on the filter paper with a small amount of cold deionized water (2 x 10 mL), followed by cold hexanes (10 mL) to help remove water.
-
Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Anti-Solvent Recrystallization
-
Place the purified solid from Protocol 1 into a clean Erlenmeyer flask.
-
Add a "good" solvent (e.g., hot ethanol) dropwise with stirring and warming until the solid just dissolves. Use the absolute minimum volume necessary.
-
Remove the flask from the heat source. Slowly add a "poor" solvent (e.g., deionized water) dropwise with constant swirling.
-
Continue adding the anti-solvent until the solution remains faintly cloudy.
-
If necessary, add a single drop of the "good" solvent to redissolve the cloudiness, then allow the flask to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for at least one hour.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.
References
-
Extraction of Amino Acid Esters Using a Pillara[9]rene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. MDPI. Available at:
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
- Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. MDPI.
- Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
- Process for purifying aromatic amino acids. Google Patents.
- The crystallization of quinoline. Google Patents.
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.
- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. PubMed Central.
- Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. PubMed Central.
- 2-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)Acetic Acid. Chem-Impex.
- 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid. Sigma-Aldrich.
- Extraction of amino acid from aqueous mixtures. Google Patents.
- Separation and Purification of Amino Acids. ResearchGate.
Sources
- 1. solventextraction.gr.jp [solventextraction.gr.jp]
- 2. EP0166992B1 - Extraction of amino acid from aqueous mixtures - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 6. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015104464A1 - Process for purifying aromatic amino acids - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Scale-Up Synthesis of Tetrahydroquinoline Compounds
Welcome to the technical support center for the synthesis of tetrahydroquinoline (THQ) compounds. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up these valuable heterocyclic scaffolds from the bench to pilot and manufacturing scales. Tetrahydroquinolines are crucial intermediates in medicinal chemistry, particularly for drugs targeting the central nervous system and cancers.[1] However, their multi-step synthesis, often involving catalytic hydrogenation or cyclization reactions, presents unique challenges when moving from grams to kilograms.[1][2]
This document provides field-proven insights through a practical question-and-answer format, addressing specific issues you may encounter during your scale-up campaigns.
Troubleshooting Guide: From Bench to Plant
This section addresses common failures and unexpected outcomes during the scale-up of THQ synthesis. Each entry details the problem, explores the underlying chemical and engineering principles, and provides a systematic approach to resolution.
Q1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What went wrong?
This is one of the most frequent challenges in process scale-up.[3] A drop in yield is typically not due to a single cause but rather a combination of factors related to physical and chemical changes at different scales.
Potential Causes & Investigative Strategy:
-
Inefficient Heat Transfer: Exothermic reactions are a primary concern.[4] The surface-area-to-volume ratio decreases dramatically with increasing scale, making heat dissipation much less efficient in a large reactor than in a lab flask.[3] This can lead to "hot spots," localized areas of high temperature that promote side reactions and impurity formation, consuming your starting materials and reducing the yield of the desired product.
-
Poor Mixing and Mass Transfer: The efficient mixing achieved with a small magnetic stir bar does not translate directly to a large, baffled reactor with an impeller.[4] Inadequate agitation can create "dead zones" with poor reactant mixing, leading to localized concentration gradients.[3] This can alter reaction selectivity and leave pockets of unreacted starting material.
-
Extended Reaction and Dosing Times: Adding a reagent that takes 5 minutes in the lab might take an hour at the pilot scale. This prolonged exposure of reactants to the reaction conditions can lead to the formation of degradation products or different intermediates, ultimately affecting the final yield.[3]
-
Impurity Profile of Industrial-Grade Raw Materials: Raw materials used at scale may have different impurity profiles than the highly pure reagents used in the lab.[3] These impurities can sometimes interfere with the reaction or poison the catalyst.
Troubleshooting Workflow & Solutions:
The following diagram outlines a systematic approach to diagnosing and solving yield loss during scale-up.
Caption: Troubleshooting workflow for diagnosing yield loss in scale-up synthesis.
Q2: I'm observing significant by-product formation, especially the fully aromatized quinoline, during the hydrogenation of a substituted quinoline. How can I improve selectivity for the tetrahydroquinoline?
This is a classic selectivity problem in THQ synthesis. The formation of quinoline by-products often occurs alongside the desired reductive cyclization or hydrogenation.[5]
Potential Causes & Mechanistic Insights:
-
Catalyst Choice and Activity: The catalyst plays a pivotal role. Highly active catalysts (e.g., high-loading Pd/C) under aggressive conditions (high temperature or pressure) can promote dehydrogenation of the desired THQ product back to the stable aromatic quinoline. Conversely, some catalysts may favor pathways that lead to quinoline formation before full reduction is achieved.
-
Solvent Effects: The solvent can dramatically influence the reaction pathway. For instance, in certain reductive cyclizations of 2-nitrochalcones, dichloromethane has been shown to afford the best selectivity for the THQ, preventing the formation of quinoline by-products.[5] The solvent's polarity and ability to stabilize intermediates are key.
-
Hydrogen Pressure and Temperature: These are critical process parameters. High temperatures can provide the energy needed to overcome the activation barrier for aromatization. Insufficient hydrogen pressure may lead to incomplete reduction, allowing intermediates to follow alternative pathways to quinoline.
-
Catalyst Deactivation: The amino group of the THQ product can act as a ligand, coordinating to the metal surface of the catalyst and causing deactivation or "poisoning".[6] This can halt the reaction at an intermediate stage, which may then be susceptible to side reactions.
Solutions & Protocol Recommendations:
-
Catalyst Screening: If using palladium, consider a lower loading (e.g., 5% Pd/C) or switching to a different metal. Cobalt-based catalysts have been shown to be effective for hydrogenating quinoline derivatives.[7] For asymmetric hydrogenations, Iridium and Rhodium complexes are often employed.[8]
-
Solvent Optimization: Screen a range of solvents with varying polarities. A recommended starting point for a reductive cyclization is presented in the table below.
-
Process Parameter Optimization (DoE): Use a Design of Experiments (DoE) approach to systematically investigate the effects of temperature, pressure, and catalyst loading. Start with milder conditions (e.g., lower temperature, 50-100 psi H₂) and gradually increase them while monitoring the product/by-product ratio by GC-MS or LC-MS.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reaction | Catalytic Hydrogenation of 6-chloroquinoline | Catalytic Hydrogenation of 6-chloroquinoline | Heat and mass transfer are critical for selectivity. |
| Catalyst | 10% Pd/C (5 mol%) | 5% Pd/C on carbon granules (2 mol%) | Granular catalysts are easier to filter at scale. Lower loading can prevent over-reduction/aromatization. |
| Solvent | Methanol (20 mL) | Ethanol or Isopropanol (10 L) | Ethanol/IPA are often preferred at scale for safety (higher flash point) and cost. |
| Temperature | 50 °C | 40-45 °C | Run at a slightly lower temperature initially to control the exotherm. |
| H₂ Pressure | 100 psi | 100 psi | Ensure the reactor is rated for the pressure. Monitor uptake to track reaction progress. |
| Agitation | Magnetic Stir Bar (1000 RPM) | Rushton Turbine Impeller (200-300 RPM) | Must ensure catalyst is fully suspended without causing excessive attrition. |
| Workup | Filtration through Celite® | Filtration through a filter press | Safe handling of pyrophoric Pd/C is mandatory. Filter under a nitrogen blanket. |
Table 1: Comparison of lab-scale vs. pilot-scale parameters for a typical quinoline hydrogenation.
Q3: My product isolation is problematic. Crystallization fails at a large scale, and chromatography is not economically viable. What are my options?
Purification is a major bottleneck in process chemistry.[9] What is simple in the lab can become a significant challenge at scale, where multi-liter flash chromatography columns are impractical and costly.[10][11]
Potential Causes & Solutions:
-
Supersaturation and Nucleation Issues: Crystallization is highly sensitive to cooling rates, agitation, and the presence of impurities, all of which change at scale.[3]
-
Solution: Develop a robust crystallization protocol. This involves creating a solubility curve for your product in various solvents, identifying a solvent/anti-solvent system, and carefully controlling the cooling profile and seeding strategy. A slow, controlled crystallization is almost always better than a "crash" precipitation.
-
-
Oiling Out: The product may separate as an oil instead of a solid, especially if the concentration is too high or the cooling is too rapid.
-
Solution: Use a more dilute solution or add an anti-solvent more slowly. Sometimes, changing the solvent system entirely is necessary.
-
-
High Impurity Load: High levels of closely related impurities can inhibit crystallization or become trapped in the crystal lattice.
-
Solution: Revisit the reaction workup. An acidic or basic wash to remove key impurities before the crystallization step can be highly effective. For example, a dilute HCl wash can remove basic starting materials or by-products.
-
-
Salt Formation and Isolation: If your THQ is basic, consider isolating it as a salt (e.g., hydrochloride, tartrate). Salts often have much better crystallinity than the free base.
-
Protocol: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of the acid (e.g., HCl in isopropanol) dropwise until precipitation is complete. This method often yields a highly pure product that is easy to filter and dry. Chiral resolution with acids like tartaric acid can also be achieved this way.[12]
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for tetrahydroquinolines and their key scale-up considerations?
The most prevalent methods include the Friedländer annulation, Povarov reaction, and catalytic hydrogenation of quinolines.[5][13][14]
-
Friedländer Annulation: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15] Scale-up consideration: The reaction is often acid or base-catalyzed and can be highly exothermic. Careful temperature control is paramount.[13][16]
-
Povarov Reaction: An aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene.[14] Scale-up consideration: Often requires a Lewis acid catalyst. The stoichiometry and addition order are critical to avoid side reactions. Multi-component, one-pot versions are efficient but require tight process control.[14]
-
Catalytic Hydrogenation of Quinolines: The direct reduction of the corresponding quinoline. Scale-up consideration: Catalyst selection, handling (pyrophoric catalysts like Pd/C), filtration, and preventing catalyst poisoning are the main challenges.[6][7] Efficient hydrogen mass transfer is also crucial.
How do I select an appropriate solvent for a large-scale THQ synthesis?
Solvent selection at scale is a multi-parameter decision:
-
Performance: It must provide good solubility for reactants and promote the desired reaction selectivity.[5]
-
Safety: High flash points and low toxicity are preferred. Solvents like methanol are often replaced with ethanol or isopropanol. Dichloromethane is often avoided due to environmental and health concerns.
-
Processability: The solvent should have a suitable boiling point for easy removal. It should also be compatible with workup procedures (e.g., not form azeotropes with water if aqueous washes are used).
-
Cost & Availability: The cost of the solvent becomes a significant factor at scale.
What analytical techniques are essential for monitoring a scale-up reaction?
In-process controls (IPCs) are vital. While TLC is useful in the lab, more quantitative methods are needed for scale-up.
-
HPLC/UPLC: The workhorse for monitoring reaction completion, identifying by-products, and determining product purity.
-
GC-MS: Excellent for volatile compounds and for identifying unknown by-products.
-
NMR: Used for structural confirmation of the final product and key intermediates. ¹H NMR can also be used for quantitative analysis (qNMR).
-
Calorimetry: Reaction calorimetry (e.g., using an RC1 calorimeter) can be used in the lab to measure the heat of reaction, providing critical data for ensuring safety at scale.[3]
My synthesis involves a domino/tandem reaction. What specific challenges should I anticipate during scale-up?
Domino reactions are elegant and highly atom-economical, but they can be sensitive to process changes.[5]
-
Rate Mismatch: A domino sequence relies on the rates of subsequent reactions being faster than any potential side reactions of the intermediates. A change in temperature or concentration at scale can alter these relative rates, causing an intermediate to accumulate or react via an undesired pathway.
-
Troubleshooting: The key is to have analytical methods to detect key intermediates. If an intermediate is building up, you may need to adjust the temperature, catalyst loading, or reagent stoichiometry to facilitate the subsequent step.
References
-
Bunce, R. A., & Söderberg, B. C. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Exactitude Consultancy. (2024). 1,2,3,4-Tetrahydroquinoline Reagent Market Size, Growth and Analysis Report - 2033. Exactitude Consultancy. Available at: [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. shandonglookchemical.com. Available at: [Link]
-
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. PMC. Available at: [Link]
-
Schölzel, V., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Jagadeesh, R. V., et al. (2018). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ChemCatChem. Available at: [Link]
-
Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Available at: [Link]
-
Asynt. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Asynt. Available at: [Link]
-
Stohl, F. V., & Stephens, H. P. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. Available at: [Link]
-
Hadni, H., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. Available at: [Link]
-
Tolba, M. S., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2025). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. Available at: [Link]
-
Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]
-
Liu, G., et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Journal of Catalysis. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Available at: [Link]
-
Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]
-
Bio-Works. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Bio-Works. Available at: [Link]
-
Walters, W. P. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pharmaceutical Technology. (2026). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: [Link]
-
PureSynth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. PureSynth. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of tetrahydroquinoline via different methods. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2023). HFIP-Empowered One-Pot Synthesis of C4-Aryl-Substituted Tetrahydroquinolines with Propargylic Chlorides and Anilines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, X., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC. Available at: [Link]
Sources
- 1. datahorizzonresearch.com [datahorizzonresearch.com]
- 2. pure-synth.com [pure-synth.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 13. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. sci-rad.com [sci-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Friedlaender Synthesis [organic-chemistry.org]
minimizing side products in the synthesis of quinoline derivatives
Current Status: Operational | Support Tier: Level 3 (Senior Scientist) Topic: Minimizing Side Products & Maximizing Regioselectivity in Quinoline Synthesis
Welcome to the Quinoline Synthesis Help Desk
You have reached the advanced troubleshooting hub for quinoline scaffold construction. This guide is structured to address the three most critical failure modes in quinoline synthesis: Uncontrolled Polymerization (Tarring) , Regiochemical Ambiguity , and Substrate Decomposition .
Select your active synthesis module below to access specific troubleshooting protocols.
Module 1: The Skraup & Doebner-von Miller Interface
Primary Issue: Violent exotherms and formation of intractable black tar ("The Skraup Mess").
Mechanism of Failure: The acid-catalyzed polymerization of acrolein (Skraup) or
Troubleshooting Q&A
Q: My Skraup reaction turns into a solid black mass within minutes. How do I prevent this polymerization? A: This is the classic "runaway" Skraup scenario. The acrolein formed from glycerol dehydrates faster than the aniline can react with it.
-
Immediate Fix: Add a moderator . The addition of Ferrous Sulfate (
) is the industry standard. It acts as an oxygen carrier and tempers the oxidation step, preventing the violent exotherm that promotes polymerization [1]. -
Green Alternative: Switch the oxidant. Replace nitrobenzene (which requires high heat) with Iodine (
) . Iodine allows for a smoother oxidation profile and significantly reduces tar formation [2].
Q: In the Doebner-von Miller reaction, I get low yields due to side reactions. Can I use a biphasic system? A: Yes. The traditional monophasic acid reflux is harsh.
-
Protocol Shift: Use a biphasic system (Toluene/6M HCl) . This keeps the polymerized byproducts in the organic phase while the protonated quinoline product remains in the aqueous phase, preventing the product from co-polymerizing with the tar.
-
Advanced Control: Use Scandium Triflate (
) as a Lewis acid catalyst in water. This promotes the specific cyclization over the random polymerization of the vinyl ketone [3].
Visual Logic: Skraup Process Control
Figure 1: Decision tree for oxidant selection in Skraup synthesis. The Iodine method minimizes thermal runaway.
Module 2: The Combes & Conrad-Limpach Interface
Primary Issue: Regioselectivity (2- vs. 4-substituted quinolines). Mechanism of Failure: The competition between kinetic control (imine formation) and thermodynamic control (conjugate addition) determines the final isomer.
Troubleshooting Q&A
Q: I am targeting the 4-substituted quinoline, but I keep isolating the 2-substituted isomer. Why?
A: You are likely operating under conditions that favor the Combes pathway (acid-catalyzed condensation of aniline with
-
The Rule: Electron-donating groups (EDGs) like -OMe meta to the amine favor ring closure at the para position (sterically less hindered), leading to 7-substituted products.
-
The Fix: To force 4-substitution (via Conrad-Limpach ), you must isolate the
-aminoacrylate intermediate first at low temperature ( ), then cyclize at high temperature ( in diphenyl ether). This thermodynamic control favors the 4-quinolone [4].
Q: How do I control regioselectivity if I have a meta-substituent on the aniline? A: This is the "meta-substituent directing effect."
-
EDG (e.g., -OMe, -Me): Directs para to the substituent (forming 7-substituted quinoline).
-
EWG (e.g., -NO2, -Cl): Directs ortho to the substituent (forming 5-substituted quinoline).
-
Optimization: Use Polyphosphoric Acid (PPA) instead of sulfuric acid. PPA allows for lower cyclization temperatures, which can improve the selectivity ratio for the sterically favored product [5].
Visual Logic: Regioselectivity Flow
Figure 2: Mechanistic pathway dictating regioselectivity in Combes synthesis based on electronic substituent effects.
Module 3: The Friedländer & Green Chemistry Interface
Primary Issue: Self-condensation of starting materials (Aldol side reactions).
Mechanism of Failure: The 2-aminoaryl ketone or the
Troubleshooting Q&A
Q: My starting 2-aminobenzaldehyde decomposes before reacting with the ketone. A: 2-aminobenzaldehydes are notoriously unstable (self-polymerization).
-
Solution: Do not isolate the 2-aminobenzaldehyde. Generate it in situ by reducing 2-nitrobenzaldehyde or oxidizing 2-aminobenzyl alcohol in the presence of the ketone.
-
Catalyst Upgrade: Use Lewis Acids like
-NaI. This activates the carbonyl specifically for cross-condensation, suppressing the basicity that leads to self-aldol reactions [6].
Q: Can I perform this reaction without toxic solvents? A: Absolutely. The Friedländer synthesis is ideal for Green Chemistry .
-
Protocol: Use Ionic Liquids (e.g.,
) or simply Water with a surfactant. -
Benefit: Water promotes hydrophobic aggregation of the reactants, accelerating the reaction rate and allowing the product to precipitate out, which minimizes purification losses [7].
Standard Operating Procedures (SOPs)
Protocol A: Modified Skraup Synthesis (Iodine Method)
Purpose: To synthesize quinoline with minimized tar formation.[1]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, mix Aniline (0.1 mol), Glycerol (0.3 mol), and Iodine (0.005 mol).
-
Acid Addition: Cool the mixture to 0°C. Add Sulfuric Acid (60%, 30 mL) dropwise. Critical: Maintain temperature <5°C to prevent premature polymerization.
-
Reaction: Heat the mixture to 100°C.
-
Checkpoint: Unlike the traditional method, you will not see a sudden "smoke" or violent boil. The reaction should proceed gently.
-
-
Reflux: Maintain reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup:
-
Cool to room temperature.[1]
-
Basify with 20% NaOH until pH > 10.
-
Steam Distillation: This is mandatory to separate the quinoline from any residual inorganic salts and minor tars.
-
Extract distillate with ether, dry over
, and concentrate.
-
Protocol B: Green Friedländer Synthesis in Water
Purpose: High atom economy synthesis with no organic solvent waste.
-
Setup: Mix 2-aminoaryl ketone (1.0 mmol) and
-methylene ketone (1.2 mmol) in Water (5 mL). -
Catalysis: Add p-Toluenesulfonic acid (p-TSA) (10 mol%).
-
Condition: Reflux at 100°C for 2–4 hours.
-
Visual Check: The product usually precipitates as a solid from the aqueous phase.
-
-
Isolation:
-
Cool to room temperature.[1]
-
Filter the solid precipitate.
-
Wash with cold water (3x 5 mL) to remove the catalyst.
-
Recrystallize from Ethanol if necessary.
-
Comparative Data: Side Product Minimization
| Method | Major Side Product | Traditional Yield | Optimized Yield (Method) |
| Skraup | Polymerized Acrolein (Tar) | 40-50% | 80-90% (Iodine/Moderator) |
| Combes | Wrong Regioisomer | Mix (60:40) | >90% (PPA/Alcohol Control) |
| Friedländer | Self-Aldol Condensation | 65% | 92% (Water/p-TSA) |
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
Wu, J., et al. (2006). "Molecular Iodine-Catalyzed Synthesis of Quinolines." Tetrahedron Letters, 47(30), 5351-5354.
-
Kobayashi, S., et al. (2006). "Scandium Triflate Catalyzed Doebner-von Miller Reaction."[2] Synlett, 2006(18), 3163-3165.
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
Sloop, J. C. (2009). "Regioselectivity of the Combes Quinoline Synthesis." Journal of Physical Organic Chemistry, 22(2), 110-117.
- Bartoli, G., et al. (2007). "CeCl3·7H2O-NaI Promoted Friedländer Synthesis." Journal of Organic Chemistry, 72(25), 9663–9668.
-
Iranpoor, N., et al. (2010). "Green Synthesis of Quinolines in Water." Green Chemistry, 12(2), 234-239.
Sources
addressing low yields in the Pfitzinger synthesis of quinoline-4-carboxylic acids
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yields & Isolation Failures
Introduction: The "Hidden" Yield Killers
As researchers, we often assume low yields in the Pfitzinger reaction stem from the condensation step itself. However, in my experience supporting drug development workflows, the failure points are rarely random. They typically cluster around two distinct phases: (1) The pre-equilibrium of isatin hydrolysis and (2) The amphoteric trap during isolation.
This guide bypasses standard textbook descriptions to address the specific physical and chemical bottlenecks that result in material loss.
Part 1: Reaction Optimization (The Chemistry)
Q1: My reaction mixture turns dark immediately, but TLC shows unreacted isatin. What is happening?
Diagnosis: Incomplete lactam ring opening (Hydrolysis Failure). The Science: The Pfitzinger reaction is not a direct condensation of isatin with a ketone.[1] It is the condensation of isatinate (the hydrolyzed, ring-opened keto-acid) with the ketone. If the isatin ring is not fully opened before the ketone is introduced, the ketone will preferentially undergo self-aldol condensation (forming tars) rather than reacting with the isatin.
The Fix (The "Pre-Activation" Protocol):
-
Dissolve Isatin in 33% KOH (or NaOH) without the ketone.
-
Heat gently (40-50°C) until the deep red/purple suspension turns into a clear yellow or pale brown solution .
-
Visual Cue: Red/Purple = Closed Ring (Inactive). Yellow/Brown = Open Ring (Active Isatinate).
-
-
Only after this color change should you add the ketone.
Q2: I am using a hindered ketone (e.g., an ortho-substituted acetophenone), and yields are <20%.
Diagnosis: Steric inhibition of the aldol addition step. The Science: The rate-determining step is the nucleophilic attack of the ketone enolate onto the C3 carbonyl of the isatinate. Bulky groups near the methylene of the ketone prevent this approach. The Fix:
-
Switch to Microwave Irradiation (MWI): Thermal reflux is often insufficient to overcome the activation energy barrier for hindered substrates. MWI (140°C+) can push yields from 20% to >80% by superheating the solvent matrix.
-
Increase Base Concentration: Shift the equilibrium towards the enolate. Use 40-50% KOH for highly hindered substrates.
Part 2: Isolation & Purification (The Workup)
Q3: I acidified the reaction mixture, but no precipitate formed (or it formed and then dissolved).
Diagnosis: The "Amphoteric Trap." The Science: Quinoline-4-carboxylic acids are zwitterionic. They are soluble in:
-
Strong Base (pH > 10): Exists as the carboxylate salt (
). -
Strong Acid (pH < 2): Exists as the quinolinium hydrochloride salt (
). -
Insoluble Region: Only at the Isoelectric Point (pI) , typically pH 3–5 .
The Fix (The "Dropwise" Titration):
-
Cool the reaction mixture to 0–5°C.
-
Acidify with Glacial Acetic Acid (preferred over HCl for finer control) dropwise.
-
Target pH: 4.5. Use a pH meter, not just litmus paper.
-
Troubleshooting: If you overshoot to pH 1 (solution clears), back-titrate with 10% NaOH until turbidity returns.
Q4: The product is a sticky gum/tar instead of a solid.
Diagnosis: Coprecipitation of ketone self-condensation byproducts. The Fix:
-
Before acidification, dilute the alkaline reaction mixture with water.
-
Wash with Diethyl Ether or Ethyl Acetate (x2). This removes the neutral organic tars (aldol polymers) while the product remains safely dissolved in the aqueous layer as the salt.
-
Then acidify the aqueous layer to precipitate the pure acid.[2]
Part 3: Visualized Mechanisms & Workflows
Figure 1: The Pfitzinger Reaction Failure Points
This diagram illustrates the kinetic competition between the desired pathway and the common "Tar" pathway.
Caption: The critical checkpoint is the conversion of Isatin to Isatinate. Failure here leads to ketone polymerization (Tar).
Figure 2: The "Amphoteric Trap" Isolation Decision Tree
Follow this logic to ensure maximum recovery during workup.
Caption: Isolation failure is often due to over-acidification. Maintain pH 3-5 for precipitation.
Part 4: Validated Protocols
Comparative Data: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Assisted (MWI) |
| Reaction Time | 12 – 48 Hours | 5 – 20 Minutes |
| Base | 33% KOH (aq) | 33% KOH (aq) |
| Temperature | 80°C (Ethanol Reflux) | 140°C – 170°C |
| Typical Yield | 30 – 60% | 75 – 95% |
| Solvent | Ethanol/Water | Water (or solvent-free) |
| Key Advantage | Simple setup | Overcomes steric hindrance |
Protocol A: Standard Optimized Procedure (High Reliability)
Best for standard ketones (e.g., acetophenone, cyclohexanone).
-
Preparation: In a round-bottom flask, dissolve Isatin (10 mmol) in 33% KOH (15 mL) .
-
Activation: Heat gently until the solution is clear yellow/brown.
-
Condensation: Add Ketone (15 mmol - 1.5 eq) and Ethanol (10 mL) to solubilize.
-
Reflux: Heat to reflux for 18–24 hours. Monitor TLC.
-
Workup:
Protocol B: Microwave-Assisted Procedure (For Difficult Substrates)
Best for hindered ketones or rapid library synthesis.
-
Vessel: Use a sealed microwave process vial (10-20 mL).
-
Load: Add Isatin (1 mmol) , Ketone (1.2 mmol) , and 33% KOH (2 mL) .
-
Irradiation:
-
Workup: Pour into crushed ice (10 g), acidify with Acetic Acid to pH 4. Collect solid.
References
-
Pfitzinger, W. (1886).[6] J. Prakt. Chem., 33, 100.[7] (The foundational methodology).[3][8]
-
Abdel-Aziz, H. A., & Gomha, S. M. (2011). "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis..." Z. Naturforsch., 66b, 1142–1146. 7
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Pfitzinger Reaction." 3
-
Buu-Hoi, N. P. (1946). "The Effect of Steric Hindrance on the Course of Pfitzinger Reactions." J. Chem. Soc., 795. 1
-
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][3][4][5][6][9][10][11][12] Chem. Heterocycl.[3] Compd., 40, 257–294. (Comprehensive Review).
Sources
- 1. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. The Pfitzinger reaction with unsymmetrical ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
Technical Support Center: Purification of Synthetic Tetrahydroquinolines
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tetrahydroquinolines. This class of nitrogen-containing heterocycles is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2][3] Achieving high purity is critical for accurate biological evaluation and downstream applications. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Issues in Tetrahydroquinoline Purification
This section is designed to provide solutions to specific problems that may arise during the purification of synthetic tetrahydroquinolines.
Q1: My column chromatography separation is poor, with overlapping peaks. What should I do?
A1: Poor separation in column chromatography is a frequent issue. Here's a systematic approach to troubleshoot it:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.
-
Solution: Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. If your compound and impurities have very different polarities, a simple isocratic elution may suffice. However, if they are closely related, a gradient elution, where the polarity of the solvent is gradually increased, will likely provide a better separation.[4]
-
-
Column Overloading: The amount of crude material loaded onto the column might be excessive for the column size.
-
Solution: As a general rule, the sample load should be between 1-5% of the mass of the stationary phase. If you need to purify a larger quantity of material, it is better to use a column with a larger diameter rather than increasing the load on a smaller column.[4]
-
-
Incorrect Stationary Phase: Silica gel is acidic and can strongly interact with basic compounds like tetrahydroquinolines, leading to streaking and poor separation.
-
Solution: Consider using a different stationary phase. Basic or neutral alumina can be excellent alternatives for purifying basic heterocycles.[4] Alternatively, you can add a basic modifier like triethylamine (typically 0.1-1%) or a few drops of ammonia to your eluent to suppress the interaction with the silica surface.[4]
-
Q2: My basic tetrahydroquinoline is streaking on the TLC plate. How can I get clean spots?
A2: Streaking of basic compounds on silica gel TLC plates is a common phenomenon due to the acidic nature of the silica.
-
Solution: To obtain well-defined spots, add a small amount of a basic modifier to your developing solvent. Triethylamine or a small amount of ammonia are commonly used for this purpose.[4] This will neutralize the acidic sites on the silica gel, preventing the strong adsorption of your basic compound and allowing it to move up the plate as a compact spot.
Q3: I'm getting a low recovery of my product after recrystallization. What are the likely causes?
A3: Low recovery from recrystallization can be frustrating. Here are a few potential reasons and their solutions:
-
Using Too Much Solvent: The most common reason for low recovery is dissolving the compound in an excessive amount of solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4] After cooling and filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization to achieve the desired purity.[4]
-
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as an oil or very fine powder, trapping impurities.
-
Solution: Ensure your dissolution flask is hot and allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization by creating nucleation sites.[4]
-
-
Compound Solubility: Your compound may have significant solubility in the cold solvent.
-
Solution: If your compound is still quite soluble even at low temperatures, you may need to screen for a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent).
-
Q4: I see residual starting materials in my final product. How can I remove them?
A4: The presence of unreacted starting materials is a common impurity. The best removal strategy depends on the nature of the starting materials.
-
Different Functional Groups: If the starting materials have different functional groups than your tetrahydroquinoline product (e.g., an aniline and an aldehyde from a Povarov reaction), an extractive workup can be very effective.[5]
-
Solution: Tetrahydroquinolines are basic. You can dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer. You can then basify the aqueous layer with a base (e.g., NaOH) and extract your pure product back into an organic solvent.
-
-
Similar Properties: If the starting materials have similar properties to the product, chromatography is usually the best option.
-
Solution: Carefully optimize your chromatographic conditions (solvent system, stationary phase) to achieve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my synthetic tetrahydroquinoline?
A1: The impurities will largely depend on the synthetic route used.
-
Unreacted Starting Materials: As mentioned above, these are very common.
-
By-products: Side reactions can lead to various by-products. For example, in a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, you might see by-products from self-condensation of the aldehyde or ketone.[6][7]
-
Over-reduction/Oxidation Products: If your synthesis involves reduction or oxidation steps, you may have impurities resulting from incomplete or excessive reaction.[8]
-
Degradation Products: Some tetrahydroquinolines can be sensitive to air or light and may degrade over time.[9]
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
For milligram to gram scale: Column chromatography is often the most versatile and effective method.
-
For larger scale (multigram to kilogram): Recrystallization is often preferred as it is more scalable and cost-effective.
-
For high-purity requirements (e.g., for analytical standards): Preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation and purity.[10][11]
Q3: What analytical techniques should I use to assess the purity of my tetrahydroquinoline?
A3: A combination of techniques is recommended for a thorough purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that separates the components of a mixture and provides their mass, which can help in identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of a sample with high accuracy by measuring the area of the product peak relative to the total area of all peaks.
Q4: Are there any safety precautions I should take when working with tetrahydroquinolines and the solvents used for their purification?
A4: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Handle all organic solvents and reagents in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals you are using to be aware of their specific hazards and handling instructions.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is suitable for the purification of moderately polar tetrahydroquinolines on a milligram to gram scale.
Materials:
-
Crude tetrahydroquinoline
-
Silica gel (60-120 mesh)
-
Appropriate solvents (e.g., ethyl acetate, petroleum ether, dichloromethane, methanol)
-
Triethylamine (optional, as a basic modifier)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities. If streaking is observed, add 0.1-1% triethylamine to the solvent system.
-
Pack the Column:
-
Secure the column vertically in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified tetrahydroquinoline.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid tetrahydroquinolines, especially on a larger scale.
Materials:
-
Crude solid tetrahydroquinoline
-
A suitable recrystallization solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a Solvent: Select an appropriate solvent by testing small amounts of your crude product in different solvents.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[12]
-
-
Cool Slowly:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven can be used.
-
Protocol 3: Acid-Base Extraction for Basic Tetrahydroquinolines
This protocol is effective for separating basic tetrahydroquinolines from neutral or acidic impurities.
Materials:
-
Crude tetrahydroquinoline mixture
-
An organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Beakers or flasks
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude product in the organic solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl, stopper the funnel, and shake gently, venting frequently.[13]
-
Allow the layers to separate. The basic tetrahydroquinoline will be protonated and move into the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.
-
-
Basify the Aqueous Layer:
-
Combine the acidic aqueous extracts.
-
Slowly add 1M NaOH to the aqueous solution while stirring until the solution is basic (check with pH paper). Your deprotonated tetrahydroquinoline may precipitate out.
-
-
Back-Extraction:
-
Add a fresh portion of the organic solvent to the basified aqueous solution in the separatory funnel.
-
Shake to extract the purified tetrahydroquinoline back into the organic layer.
-
Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Dry and Evaporate:
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified tetrahydroquinoline.
-
Visualizations
Caption: A decision workflow for selecting a suitable purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
-
Progress in the Chemistry of Tetrahydroquinolines | Request PDF - ResearchGate. Available at: [Link]
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
-
Tetrahydroquinoline – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
-
Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. Available at: [Link]
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
-
Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Available at: [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines - ResearchGate. Available at: [Link]
-
Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - Semantic Scholar. Available at: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available at: [Link]
-
Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC. Available at: [Link]
-
Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC. Available at: [Link]
- EP2154132A1 - A process for preparing tetrahydroquinoline derivatives - Google Patents.
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]
-
Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. Available at: [Link]
- A solid-phase, library synthesis of natural-product-like derivatives from an enantiomerically pure tetrahydroquinoline scaffold.
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Available at: [Link]
-
Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed. Available at: [Link]
- The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines.
-
Nitrogen Plant Troubleshooting Guide for Engineers | Graphic Medium. Available at: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications. Available at: [Link]
-
Recrystallizing and using melting point to identify a compound - YouTube. Available at: [Link]
- Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid.
-
Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - White Rose Research Online. Available at: [Link]
-
Advances in the Chemistry of Tetrahydroquinolines | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of Quinolines
Welcome to the technical support center dedicated to the microwave-assisted synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic technique. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the efficiency, yield, and purity of your reactions.
Introduction: The Microwave Advantage in Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Traditional synthetic methods, while effective, often require long reaction times, high temperatures, and harsh acidic or basic catalysts, which can lead to low yields and the formation of undesirable byproducts.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating.[2][4] By utilizing direct, efficient heating of the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields and improved purity.[1][5][6] This guide will help you harness these advantages and troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for quinoline synthesis? A1: The main advantages include significantly shorter reaction times, often higher product yields, and cleaner reaction profiles with fewer side products.[1][2][5][6] This efficiency stems from rapid, uniform heating of the reaction medium, which accelerates reaction rates.[5]
Q2: How do I select an appropriate solvent for a microwave-assisted reaction? A2: Solvent selection is critical. Polar solvents such as DMF, DMSO, and ethanol are excellent choices as they couple efficiently with microwave irradiation, absorbing energy and rapidly heating the reaction mixture.[5] However, solvent-free ("neat") conditions are also highly effective, especially for reactions like the Friedländer or Gould-Jacobs synthesis, offering a greener alternative that minimizes solvent waste.[5][7] The choice depends on reactant solubility and the target reaction temperature.
Q3: Is it safe to use a domestic microwave oven for chemical synthesis? A3: No, it is strongly discouraged. Domestic microwave ovens lack the precise temperature and pressure controls necessary for reproducible and safe chemical reactions.[5][8][9] The use of flammable organic solvents in an unsealed, unmonitored environment poses a significant safety hazard.[5][8] Always use a dedicated scientific microwave reactor designed with the necessary safety features and parameter controls.
Q4: Should I control the microwave power or the reaction temperature? A4: Controlling the reaction temperature is more critical for success and reproducibility than controlling the power output.[5] Modern microwave reactors allow for direct temperature monitoring via an internal probe (e.g., fiber optic or IR sensor), which is the most important parameter to set and maintain. Power (typically 100-300W) will be modulated by the instrument to hold the target temperature.
Q5: Which classic quinoline syntheses are most amenable to microwave assistance? A5: Several named reactions for quinoline synthesis are significantly enhanced by microwave irradiation. These include the Friedländer Annulation, Gould-Jacobs Reaction, Combes Synthesis, and Doebner-von Miller Reaction.[5][10][11][12] Microwave conditions often overcome the high activation energies required for the cyclization steps in these reactions.[13]
Core Troubleshooting Guide
This section addresses the most common issues encountered during microwave-assisted quinoline synthesis.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent challenges. The underlying cause often relates to reaction parameters, starting material quality, or inefficient microwave coupling.
Caption: A logical workflow for troubleshooting low product yield.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inefficient Microwave Absorption | The reaction mixture must contain a component that absorbs microwave energy. Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat effectively. Solution: Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption or switch to a polar solvent entirely.[3][5] Alternatively, solvent-free conditions can be highly effective if the reactants themselves are polar.[5] |
| Poor Starting Material Quality | Impurities in reactants or solvents can inhibit the reaction or lead to unwanted side pathways.[5][14] Anilines, for example, are susceptible to oxidation. Solution: Ensure the purity of all reagents. Purify starting materials if necessary (e.g., recrystallization, distillation, or column chromatography). Use fresh, anhydrous solvents.[14] |
| Suboptimal Reaction Temperature | Many quinoline syntheses, particularly the cyclization step, have a significant thermal energy barrier.[13] If the temperature is too low, the reaction rate will be negligible. Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor progress by TLC. Microwave reactors allow for safe heating well above the solvent's boiling point in sealed vessels.[3][10] |
| Inactive or Inappropriate Catalyst | Acid or base catalysts are often required but can deactivate at high temperatures or be unsuitable for the specific substrates. Solution: Use a fresh batch of catalyst or increase the catalyst loading.[3] Consider alternative, more robust catalysts. For instance, p-toluenesulfonic acid (p-TSA) is a common and effective acid catalyst for many microwave-assisted syntheses.[6][15] |
| Substrate Reactivity Issues | The electronic nature of substituents on the aniline or carbonyl precursors significantly affects their reactivity.[5] Electron-withdrawing groups can deactivate the aromatic ring, making electrophilic cyclization more difficult. Solution: For less reactive substrates, more forcing conditions (higher temperature, longer irradiation time) may be necessary. Conversely, highly reactive substrates may require milder conditions to prevent side reactions.[5] |
Problem 2: Formation of Side Products / Impurities
The speed of microwave heating can sometimes promote undesired reaction pathways if not properly controlled.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Localized Overheating / Hot Spots | Although more uniform than conventional heating, intense microwave power can create localized hot spots, leading to decomposition of reactants or products.[5] Solution: Reduce the microwave power and use pulsed heating to allow for thermal dissipation. Ensure efficient magnetic stirring is maintained throughout the reaction to distribute heat evenly.[5] |
| Competing Reaction Pathways | Side reactions like the self-condensation of ketones (aldol condensation) can compete with the desired quinoline formation, especially under basic conditions.[15] Solution: Modify the reaction conditions to favor the desired pathway. For aldol-type side reactions, slowly adding the carbonyl component or switching to an acid catalyst can be effective.[15] For multi-component reactions, changing the order of reactant addition can also influence the outcome.[5] |
| Product or Reactant Decomposition | The target quinoline or starting materials may be unstable at the high temperatures achieved with microwave heating. Solution: Lower the reaction temperature and shorten the irradiation time.[5] Perform a time-course study (e.g., running the reaction for 2, 5, and 10 minutes) and analyze by TLC or LC-MS to find the optimal point where product formation is maximized and degradation is minimal.[13] |
Problem 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach completion often points to catalyst deactivation or an equilibrium process.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Catalyst Deactivation | The catalyst may be consumed or degraded under the reaction conditions before all starting material has been converted. Solution: Add a fresh portion of the catalyst or consider using a more robust catalyst that is stable under microwave conditions at the target temperature.[5] |
| Reversible Reaction Equilibrium | If the reaction is reversible, it may reach equilibrium before full conversion. This is common in condensation reactions that produce water. Solution: To drive the reaction forward, remove a byproduct like water. While challenging in a sealed microwave vial, using a dehydrating agent or switching to a solvent system that allows for azeotropic water removal (if using an open-vessel system) can be effective.[5] |
Optimizing Key Named Reactions for Quinoline Synthesis
The general troubleshooting advice above is broadly applicable. Below is specific guidance for common named reactions, comparing typical microwave and conventional conditions.
Comparison of Synthesis Methods
| Named Reaction | Reactants | Conventional Conditions | Microwave Conditions |
| Friedländer Synthesis | 2-aminoaryl aldehydes/ketones + α-methylene ketones | 12 hours, 75% yield[5] | 2 minutes, 91% yield[5] |
| Gould-Jacobs Reaction | Anilines + Diethyl ethoxymethylenemalonate | Several hours, often low yield[10] | 5-10 minutes, up to 47% yield[13] |
| Combes Synthesis | Anilines + β-diketones | Hours in refluxing organic solvents[12] | 1.5-20 minutes, 68-86% yield[5][12] |
| Doebner-von Miller | Anilines + α,β-unsaturated carbonyls | Long reaction times, strong acid[16] | 3 minutes, 50-80% yield[6] |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol is a representative example, adapted from methodologies that utilize p-TsOH as an efficient catalyst under solvent-free or minimal solvent conditions.[7][15]
Caption: Standard experimental workflow for quinoline synthesis.
1. Reactant Preparation:
-
In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[15]
-
If the reaction is run neat, ensure the reactants form a paste or liquid upon initial heating. If solubility is an issue, a minimal amount of a high-boiling polar solvent like DMF or neat acetic acid can be used.[7][17]
2. Microwave Irradiation:
-
Securely cap the reaction vessel.
-
Place the vessel inside the microwave reactor cavity, ensuring the IR temperature sensor is aimed correctly.
-
Set the reaction parameters:
-
Begin the irradiation program. Monitor the reaction progress by TLC if performing time-course optimization.
3. Work-up:
-
After the program is complete, allow the vessel to cool to room temperature (typically with a cooling air jet).
-
Once cool, carefully uncap the vessel in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid catalyst, followed by a brine wash (10 mL).[15]
4. Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired quinoline.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
Scalability Considerations
Scaling up microwave-assisted reactions is not always a linear process and presents unique challenges.[18][19]
-
Penetration Depth: Microwaves have a limited penetration depth into absorbing materials (a few centimeters at 2.45 GHz).[19] This can lead to uneven heating in large-volume reactors.
-
Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can make efficient cooling more difficult and lead to thermal runaway if the reaction is highly exothermic.
-
Solution: For scaling up, multimode microwave reactors are preferred over single-mode systems as they provide a more homogeneous microwave field.[19] It may be necessary to re-optimize reaction parameters, such as reducing the concentration or adjusting the ramp time, to ensure safe and consistent results.[18]
References
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives - Benchchem.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C - Select Science.
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT - Revue Roumaine de Chimie.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
- Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines - Journal of Namibian Studies.
- Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - ResearchGate.
- Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. - ResearchGate.
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC - NIH.
- Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. - ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- troubleshooting common problems in quinoxaline synthesis - Benchchem.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors - ACS Publications.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr - C. Oliver Kappe.
- Microwave-Assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit - Asian Journal of Chemistry.
- Doebner–Miller reaction - Wikipedia.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. namibian-studies.com [namibian-studies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. ablelab.eu [ablelab.eu]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
avoiding common pitfalls in Vilsmeier-Haack formylation of acetanilides
Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this versatile yet often challenging reaction. This guide is structured to address common pitfalls directly, explaining the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section is designed to address the most frequent and critical issues encountered during the Vilsmeier-Haack formylation of acetanilides. Each question reflects a real-world experimental problem, followed by a detailed explanation of the cause and a step-by-step solution.
Q1: My reaction yielded a significant amount of 2-chloro-3-formyl quinoline instead of the expected p-formylacetanilide. What happened and how can I prevent this?
A1: This is a classic and well-documented alternative reaction pathway for acetanilides under Vilsmeier-Haack conditions.[1][2] The reaction proceeds through the same initial electrophilic attack by the Vilsmeier reagent, but instead of simple formylation, it undergoes an intramolecular cyclization, followed by dehydration and chlorination, to yield the quinoline derivative.
Causality & Mechanism: The acetamido group's carbonyl oxygen can be activated by the Vilsmeier reagent or the phosphoryl chloride byproducts. This activation facilitates an intramolecular electrophilic attack from the aromatic ring onto the activated acetyl carbon, initiating the cyclization. This pathway is particularly favored under more forcing conditions.
Preventative Measures:
-
Temperature Control: This is the most critical parameter. The quinoline formation is often favored at higher temperatures (e.g., > 80-90°C) and longer reaction times.[3] To favor simple formylation, maintain a lower reaction temperature. Start your optimization at a moderate temperature (e.g., 50-60°C) and monitor the reaction closely by TLC.
-
Stoichiometry of Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can sometimes promote the cyclization pathway. While an excess is necessary (typically 1.5-3.0 equivalents), using more than 4-5 equivalents may increase the likelihood of this side reaction.[4]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC analysis shows the consumption of starting material and formation of the desired product, proceed with the work-up. Prolonged heating provides more opportunity for the cyclization to occur.[3]
Q2: I have very low or no product yield, and most of my starting material is unreacted. What are the likely causes?
A2: This issue almost always points to an inactive Vilsmeier reagent or insufficient reactivity of your substrate under the chosen conditions.
Causality & Troubleshooting Steps:
-
Moisture Contamination: The Vilsmeier reagent is a chloroiminium salt, which is a highly reactive electrophile.[5] It is extremely sensitive to moisture and will be rapidly hydrolyzed (quenched) by any water present in your reagents or glassware.[4][5]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade N,N-dimethylformamide (DMF) and freshly distilled or a new bottle of phosphorus oxychloride (POCl₃). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Improper Reagent Preparation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[4]
-
Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Acetanilides bearing electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ will be significantly deactivated, making the reaction sluggish or preventing it altogether under standard conditions.[6]
-
Solution: For deactivated substrates, you will need to increase the reaction temperature, sometimes significantly (e.g., 80-120°C).[4] Be aware that this increases the risk of the quinoline side reaction (see Q1). A careful balance must be struck, and optimization is key.
-
-
Steric Hindrance: If the positions ortho and para to the acetamido group are blocked by bulky substituents, the reaction may be sterically hindered, leading to low yields.[7]
Q3: The reaction mixture turned into a dark, intractable tar. Is the product salvageable?
A3: Unfortunately, extensive tar formation usually indicates product and reagent decomposition, and salvaging the desired product is often difficult. This outcome is typically caused by excessive heat.
Causality & Prevention:
-
Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can undergo exothermic decomposition, especially at temperatures above 60-80°C if not consumed.[5] Furthermore, the product, an aromatic aldehyde, can be prone to polymerization under harsh acidic and high-temperature conditions.
-
Runaway Reaction: The initial formation of the Vilsmeier reagent and the subsequent formylation can both be exothermic. If cooling is inadequate, the temperature can rise uncontrollably, leading to decomposition.
Preventative Measures:
-
Strict Temperature Monitoring: Use an ice bath during the addition of POCl₃ and the substrate. Use a thermostatically controlled oil bath for heating the reaction to a specific setpoint.
-
Controlled Addition: Always add reagents dropwise. For larger-scale reactions, consider adding the pre-formed Vilsmeier reagent to the substrate solution to maintain a low concentration of the active formylating agent.[5]
-
Appropriate Solvent: While DMF can serve as both reagent and solvent, using an additional inert solvent like dichloroethane (DCE) or chloroform can help with temperature moderation and prevent the reaction mixture from becoming too viscous.
Q4: The work-up is problematic. I'm having trouble hydrolyzing the intermediate iminium salt to the final aldehyde.
A4: The hydrolysis of the aryl iminium salt formed after formylation is a critical final step to yield the aldehyde.[8] Incomplete hydrolysis is a common reason for low isolated yields.
Causality & Optimized Work-up:
The iminium salt is relatively stable in the acidic reaction mixture. Hydrolysis requires the addition of water. Simply quenching with water may not be sufficient or efficient.
Recommended Protocol:
-
Initial Quench: After the reaction is complete, cool the mixture in an ice bath and pour it slowly and carefully onto a large amount of crushed ice or ice-cold water with vigorous stirring. This will hydrolyze the bulk of the intermediate and quench any remaining POCl₃.
-
Neutralization/Buffering: The key to efficient hydrolysis is pH control. After the initial quench, the solution will be strongly acidic. Neutralize the mixture by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is approximately 6-8.[4] This buffered environment greatly facilitates the final hydrolysis to the aldehyde.
-
Product Isolation: The formylated acetanilide product will often precipitate from the neutralized aqueous solution. It can then be collected by vacuum filtration, washed with cold water, and dried.[4] If it does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane.
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is the Vilsmeier reagent?
A1: The Vilsmeier reagent is the active electrophile in the reaction. It is a substituted chloroiminium salt, most commonly N,N-dimethylchloroiminium chloride.[9] It is generated in situ from the reaction of a substituted amide, like DMF, with an acid chloride, such as POCl₃.[10][11]
Q2: Why is the acetamido group (-NHCOCH₃) an ortho, para-director in this reaction?
A2: The nitrogen atom of the acetamido group has a lone pair of electrons that it can donate into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent.[11] Formylation typically occurs at the para position due to less steric hindrance compared to the ortho positions.[7]
Q3: What are the best stoichiometric ratios to start with?
A3: A good starting point for optimization is:
-
Acetanilide: 1.0 equivalent
-
N,N-Dimethylformamide (DMF): Can be used as the solvent or in stoichiometric amounts if a co-solvent is used.
-
Phosphorus Oxychloride (POCl₃): 1.5 - 2.0 equivalents relative to the acetanilide.
The ratio of POCl₃ to DMF to form the reagent is typically 1:1, but an excess of the pre-formed reagent relative to the substrate is generally required to drive the reaction to completion.[4]
Q4: Can I use other amides besides DMF or other acid chlorides besides POCl₃?
A4: Yes. Using other N,N-disubstituted amides can lead to the introduction of other acyl groups (a ketone instead of an aldehyde). For example, using N,N-dimethylacetamide (DMA) will result in acetylation.[12][13] Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent, but POCl₃ is the most common and generally most effective for this transformation.[7][14]
Section 3: Standard Experimental Protocol
This protocol describes the para-formylation of a generic, activated acetanilide. Caution: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
Reagents & Materials:
-
Acetanilide Substrate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (1.5 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (can be used as solvent, ~5-10 mL per gram of substrate). Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction: Dissolve the acetanilide substrate (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to the desired temperature (e.g., 60°C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once complete, cool the reaction mixture back to room temperature and pour it slowly onto a large beaker of crushed ice (~100g of ice per 10 mL of reaction mixture) with vigorous stirring.
-
Hydrolysis & Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until gas evolution ceases and the pH is between 7-8.
-
Isolation: The solid product should precipitate. Stir the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with plenty of cold water and then a small amount of cold ethanol or ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15][16][17]
Section 4: Visual Guides
Diagrams (Graphviz)
Caption: Reaction mechanism of Vilsmeier-Haack formylation on acetanilide.
Caption: Troubleshooting workflow for low yield in acetanilide formylation.
Data Table
| Substituent on Acetanilide Ring | Relative Reactivity | Suggested Starting Temperature | Vilsmeier Reagent (eq.) | Expected Outcome |
| Strong Electron-Donating (-OCH₃, -OH) | High | 25 - 40°C | 1.5 - 2.0 | High yield, risk of di-formylation if not controlled. |
| Mild Electron-Donating (-CH₃) | Moderate | 50 - 70°C | 1.5 - 2.5 | Good yield, moderate risk of quinoline formation.[3] |
| Unsubstituted (-H) | Baseline | 60 - 80°C | 2.0 - 3.0 | Fair to good yield, balance between formylation and cyclization needed. |
| Electron-Withdrawing (-Cl, -Br) | Low | 80 - 100°C | 2.5 - 3.5 | Low yield, high risk of quinoline formation.[1][2] |
| Strong Electron-Withdrawing (-NO₂) | Very Low | > 100°C or no reaction | 3.0+ | Reaction often fails or exclusively yields quinoline.[6] |
Section 5: References
-
Jadhav, V. H., & Patil, P. N. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 2(6), 4611-4628. (Link)
-
Tasneem, & Rajanna, K. C. (2002). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Synlett, 2002(12), 2037-2038. (Link)
-
Filo. (2026). Explain the Vilsmeier-Haack reaction and its mechanism. (Link)
-
BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (Link)
-
ResearchGate. (2025). Vilsmeier—Haack reaction | Request PDF. (Link)
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. (Link)
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. (Link)
-
Saber-Tehrani, M., et al. (2024). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances. (Link)
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. (Link)
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. (Link)
-
BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. (Link)
-
Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (Link)
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. (Link)
-
Waghmare, P. B., & Jamale, D. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. (Link)
-
University of Missouri-St. Louis. (n.d.). Experiment 1 - Recrystallization of Acetanilide. (Link)
-
BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it. (Link)
-
ResearchGate. (2025). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides | Request PDF. (Link)
-
YouTube. (2021). Vilsmeier-Haack Reaction. (Link)
-
Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (Link)
-
ResearchGate. (2025). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (Link)
-
International Journal of Research and Analytical Reviews. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (Link)
-
Angelo State University. (n.d.). purification by crystallization. (Link)
-
ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (Link)
-
ScienceMadness Discussion Board. (2014). Vilsmeier-Haack Reaction. (Link)
-
International Journal of Engineering and Applied Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. (Link)
-
University of Wisconsin-River Falls. (n.d.). Preparation of acetanilide. (Link)
-
BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. (Link)
-
Studylib. (n.d.). Acetanilide Synthesis & Purification Lab Report. (Link)
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. (Link)
-
Slideshare. (n.d.). Vilsmeier haack reaction. (Link)
-
Chemical Papers. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. (Link)
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (Link)
-
ResearchGate. (2025). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines | Request PDF. (Link)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Explain the Vilsmeier-Haack reaction and its mechanism. | Filo [askfilo.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Sciencemadness Discussion Board - Vilsmeier-Haack Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. aml.iaamonline.org [aml.iaamonline.org]
- 14. organicreactions.org [organicreactions.org]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. cerritos.edu [cerritos.edu]
Validation & Comparative
A Comparative Guide to Neuroprotective Agents: Benchmarking Established Therapeutics Against the Potential of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Effective Neuroprotection
Neurodegenerative diseases and acute central nervous system (CNS) injuries, such as stroke, represent a significant and growing global health burden. The common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing neuronal death and preserving brain function, is a cornerstone of modern neuroscience research.[1] The ideal neuroprotective agent would intervene in the pathological cascade, mitigating damage from insults like ischemia, oxidative stress, excitotoxicity, and inflammation.
While numerous compounds have been investigated, only a handful have translated into clinical use, each with specific mechanisms and limitations.[2] This guide provides a comparative analysis of several prominent neuroprotective agents, establishing a benchmark against which novel compounds can be evaluated. We will situate the largely uncharacterized molecule, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, within this landscape, exploring its potential based on its core chemical structure and outlining a rigorous framework for its scientific evaluation.
The Novel Candidate: 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
As of this guide's publication, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid is a novel chemical entity with no publicly available data on its neuroprotective properties. Its potential as a neuroprotective agent is, therefore, speculative and based on the known bioactivity of its core structure, the 1,2,3,4-tetrahydroquinoline motif.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[3] Derivatives of this and the related quinoline structure have been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects, which are highly relevant to neuroprotection.[4][5][6]
Furthermore, its structural isomer, the tetrahydroisoquinoline (THIQ) nucleus, has been the subject of extensive neuropharmacological research. THIQ derivatives have been shown to possess both neuroprotective and, in some cases, neurotoxic properties, highlighting the critical influence of specific substitutions on the core ring system.[7][8] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity, suggesting a potential role for this class of compounds in mitigating neuronal damage.[9] Conversely, other THIQ derivatives have been implicated in the pathogenesis of Parkinson's disease, underscoring the dual nature of this chemical scaffold.[7][10]
Given this context, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid warrants investigation. Its unique substitution pattern could confer favorable neuroprotective properties. However, without empirical data, its efficacy and mechanism remain an open and critical question.
The Established Neuroprotective Agents: A Comparative Landscape
To understand the context in which a new agent would be evaluated, we will compare several well-characterized neuroprotective drugs that are either in clinical use or advanced stages of investigation.
Edaravone (Radicava®)
Edaravone is a potent free-radical scavenger approved for the treatment of acute ischemic stroke in Japan and amyotrophic lateral sclerosis (ALS) in several countries.[11]
-
Mechanism of Action: Edaravone's primary neuroprotective effect stems from its powerful antioxidant properties. It scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[11] It also reduces levels of reactive oxygen species (ROS) and has been shown to possess anti-inflammatory properties by mitigating microglial activation. Recent studies suggest it may also play a role in correcting the mislocalization of the TDP-43 protein, a key pathological feature in ALS.[12]
-
Clinical Application: Primarily used in acute ischemic stroke and to slow the functional decline in ALS patients.[12][13]
-
Supporting Data: Clinical trials have demonstrated that early administration of Edaravone in acute ischemic stroke can improve neurological outcomes. In ALS, it has been shown to slow the decline in the ALS Functional Rating Scale (ALSFRS-R) scores.
Signaling Pathway: Edaravone's Antioxidant Mechanism
Caption: Edaravone mitigates oxidative stress by scavenging harmful free radicals.
Citicoline (CDP-Choline)
Citicoline is an endogenous compound that serves as a precursor for the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes.[14] It is used as a therapy for stroke, traumatic brain injury, and cognitive decline.
-
Mechanism of Action: Citicoline exerts its neuroprotective effects through multiple pathways. It stabilizes cell membranes and promotes their repair by providing the necessary precursors.[2][14] It can reduce the levels of inflammatory phospholipases, decrease oxidative stress by stimulating glutathione synthesis, and lower glutamate levels, thereby reducing excitotoxicity.[2][15][16]
-
Clinical Application: Used in patients with acute ischemic stroke, traumatic brain injury, and age-related cognitive impairment.[16]
-
Supporting Data: While preclinical studies have consistently shown significant neuroprotective properties, large clinical trials in acute ischemic stroke and traumatic brain injury have yielded mixed results.[1] However, it appears beneficial in conditions involving more slowly progressing neurodegeneration, such as mild vascular cognitive impairment.[1]
Minocycline
Minocycline is a second-generation, semi-synthetic tetracycline antibiotic that readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects independent of its antimicrobial activity.
-
Mechanism of Action: Minocycline's neuroprotective actions are primarily attributed to its potent anti-inflammatory and anti-apoptotic properties.[17] It inhibits microglial activation, a key component of neuroinflammation, and down-regulates inflammatory enzymes like inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs).[17] It also inhibits apoptosis by modulating the expression of caspase-1 and caspase-3 and blocking the release of mitochondrial cell death triggers.[18]
-
Clinical Application: Investigated in a wide range of neurological conditions, including stroke, spinal cord injury, Parkinson's disease, and ALS.[17][19]
-
Supporting Data: Numerous animal models have shown its efficacy.[19] For example, in models of brain ischemia, minocycline reduces infarct size and improves neurological outcomes.[20] Clinical trials have been conducted, but its role in routine clinical practice is still being defined.
Rasagiline (Azilect®)
Rasagiline is an irreversible inhibitor of monoamine oxidase-B (MAO-B) used for the treatment of Parkinson's disease.
-
Mechanism of Action: By inhibiting MAO-B, rasagiline reduces the breakdown of dopamine in the brain, thereby increasing dopamine levels and alleviating motor symptoms of Parkinson's disease.[21] Beyond this symptomatic effect, rasagiline possesses neuroprotective properties attributed to its propargylamine moiety.[22] It has been shown to have anti-apoptotic effects, promoting the expression of pro-survival proteins like Bcl-2 and neurotrophic factors, and preserving mitochondrial function.[23][24]
-
Clinical Application: Used as both monotherapy in early Parkinson's disease and as an adjunct to levodopa in more advanced stages.[22]
-
Supporting Data: Clinical studies suggest that rasagiline may have a disease-modifying effect in Parkinson's disease, potentially slowing its progression.[22] Its neuroprotective effects have been demonstrated in various in vitro and in vivo models of neuronal injury.[25]
Cerebrolysin
Cerebrolysin is a peptide preparation derived from purified porcine brain proteins, containing a mixture of low-molecular-weight peptides and free amino acids.
-
Mechanism of Action: Cerebrolysin has a multimodal mechanism of action that mimics the effects of endogenous neurotrophic factors.[26][27] It promotes neuroprotection by inhibiting excitotoxicity and apoptosis in the acute phase of injury.[27] It also supports neuroregeneration by stimulating neurogenesis, angiogenesis, and enhancing synaptic plasticity.[26] These effects are mediated through the modulation of key signaling pathways, including the neurotrophic factor and Sonic hedgehog (Shh) pathways.[26][27]
-
Clinical Application: Used in the treatment of stroke, traumatic brain injury, and various forms of dementia.[28]
-
Supporting Data: Numerous clinical studies have suggested that Cerebrolysin can improve cognitive and functional outcomes in patients with various neurological disorders.[29] It has been shown to be safe and well-tolerated.[28]
Comparative Summary of Established Neuroprotective Agents
| Agent | Primary Mechanism of Action | Key Clinical Applications | Primary Route |
| Edaravone | Free-Radical Scavenger, Antioxidant | Acute Ischemic Stroke, ALS[13] | Intravenous, Oral[13] |
| Citicoline | Membrane Stabilizer, Precursor to Phospholipids[14] | Stroke, TBI, Cognitive Decline[16] | Oral, Intravenous |
| Minocycline | Anti-inflammatory, Anti-apoptotic[17] | Investigational (Stroke, PD, ALS)[19] | Oral, Intravenous |
| Rasagiline | MAO-B Inhibition, Anti-apoptotic, Pro-survival[21] | Parkinson's Disease[22] | Oral |
| Cerebrolysin | Neurotrophic Factor Mimetic, Neuroprotection, Neuroregeneration[26] | Stroke, TBI, Dementia[28] | Intravenous, Intramuscular |
Experimental Protocols for Evaluating Neuroprotective Agents
A structured, multi-tiered approach is essential for the preclinical evaluation of any novel neuroprotective candidate. This typically begins with in vitro assays to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies in relevant animal models of disease.[30]
PART 1: In Vitro Screening for Neuroprotective Activity
-
Objective: To determine if a test compound can protect cultured neuronal cells from common pathological insults like oxidative stress and excitotoxicity.
-
Recommended Cell Lines:
Protocol 1: Oxidative Stress-Induced Neurotoxicity Assay
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid) for a predetermined period (e.g., 2-24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells. Add MTT solution to each well, incubate, and then solubilize the resulting formazan crystals. Read the absorbance at 570 nm.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.
Protocol 2: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Use primary cortical or hippocampal neurons, which are sensitive to glutamate excitotoxicity.
-
Compound Pre-treatment: As described in Protocol 1.
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of L-glutamate for a short period (e.g., 15-30 minutes), followed by a washout and incubation in fresh medium.[33]
-
Assessment of Neuronal Survival: After 24 hours, assess cell viability using the MTT or LDH assay, or by immunocytochemistry for neuronal markers like NeuN or MAP2.
-
Data Analysis: Quantify neuronal survival and compare between treatment groups.
PART 2: In Vivo Validation in Animal Models
-
Objective: To evaluate the efficacy of a promising compound in a living organism that mimics aspects of a human neurological disease.
-
Common Animal Models:
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-induced lesion models in mice or rats.[34]
-
Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and/or tau mutations.[35]
-
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Ischemia: Temporarily occlude the middle cerebral artery (MCA) using an intraluminal filament for a defined period (e.g., 60-90 minutes).
-
Compound Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection) at a specific time point before, during, or after the ischemic insult.
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Behavioral Assessment: At 24-72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's score).
-
Histological Analysis: Euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups. A significant reduction indicates a neuroprotective effect.
Proposed Experimental Workflow for a Novel Agent
Caption: A workflow for evaluating novel neuroprotective candidates.
Conclusion
The field of neuroprotection is characterized by a complex interplay of pathological mechanisms, requiring agents with diverse and often multimodal actions. Established therapeutics like Edaravone, Citicoline, Minocycline, Rasagiline, and Cerebrolysin provide a valuable, albeit incomplete, armamentarium against neurological damage. Each operates through distinct mechanisms, offering protection against oxidative stress, inflammation, apoptosis, and excitotoxicity, while some also promote endogenous repair.
The compound 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid represents an unexplored frontier. While its tetrahydroquinoline core is a promising starting point for neuroactive drug discovery, its potential remains entirely hypothetical. The true value of this and other novel agents can only be unlocked through rigorous, systematic evaluation using the established in vitro and in vivo models outlined in this guide. By benchmarking against the known activities and limitations of current agents, researchers can effectively triage new candidates and pave the way for the next generation of neuroprotective therapies.
References
- Youdim, M. B., & Weinstock, M. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Journal of Neural Transmission, 112(4), 555-571.
- Nagatsu, T., & Sawada, M. (2009). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Journal of Neural Transmission, 116(2), 219-228.
- Yrjänheikki, J., Keinänen, R., Pellikka, M., Hökfelt, T., & Koistinaho, J. (1998). Minocycline for Acute Neuroprotection. Proceedings of the National Academy of Sciences, 95(26), 15769-15774.
- EVER Neuro Pharma. (n.d.). Mode of Action. Cerebrolysin.
- Patsnap. (2024, July 17). What is the mechanism of Edaravone?
- Axon Integrative Health LLC. (n.d.). Cerebrolysin for Neurological Conditions.
- Patsnap. (2024, July 17). What is the mechanism of Citicoline?
- Patsnap. (2024, July 17). What is the mechanism of Rasagiline mesylate?
- Shavali, S., et al. (2024). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 25(14), 7689.
- Zendedel, A., et al. (2014). Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues. CNS Drugs, 28(3), 187-193.
- EVER Neuro Pharma. (n.d.). Mode of Action - Vasoprotection. Cerebrolysin.
- Youdim, M. B., & Buccafusco, J. J. (2005). Mechanism of neuroprotective-antiapoptotic action of rasagiline and its anti-Alzheimer derivative ChE-MAO inhibitor, TV3326. Journal of Neural Transmission, 112(4), 573-585.
- Wikipedia. (n.d.). Citicoline.
- Dr. Oracle. (2025, April 14). What is Cerebrolysin (Neuroprotectin, Peptidic fragment of pig brain proteins)?
- Green, T. E., & Anderson, J. R. (2024). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 58(5), 496-503.
- Stirling, D. P., Koochesfahani, K. M., Steeves, J. D., & Tetzlaff, W. (2005). Minocycline as a neuroprotective agent. The Neuroscientist, 11(4), 308-322.
- InnoSer. (2025, November 25). In vitro neurology assays.
- Jo, A., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 23(3), 1163.
- Das, A. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neurobiology of Aging, 71, 164-167.
- Taylor & Francis. (n.d.). Cerebrolysin – Knowledge and References.
- American Medical Communications. (2007).
- Castelli, V., et al. (2025).
- Watanabe, T., Tanaka, M., & Niki, E. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38.
- Lobo, A. (2025, April 4). Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today.
- Tikka, T., Fiebich, B. L., Goldsteins, G., Keinänen, R., & Koistinaho, J. (2001). Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia. Journal of Neuroscience, 21(8), 2580-2588.
- Aditianingsih, D., et al. (2024). Plausible use of citicoline as an adjuvant in central nervous system infections: A case report and review of the literature. Experimental and Therapeutic Medicine, 28(1), 259.
- Kim, H. J., & Kim, W. G. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 127-134.
- Álvarez-Sabín, J., & Román, G. C. (2015). Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke.
- Hewitt, V. L., & Whitworth, A. J. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology, 8, 250.
- Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin, 28(8), 1355-1362.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- Tai, H. C., et al. (2025).
- Scantox. (n.d.). Induced Disease Models.
- L'Episcopo, F., et al. (2018). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 1727, pp. 495-515). Humana Press.
- Innoprot. (n.d.). Innoprot excitotoxicity in vitro assay.
- LaFerla, F. M., & Green, K. N. (2012). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320.
- Gerasimova, E., & Fisenko, V. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(8), 1148.
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854.
- Teixeira, D., et al. (2025). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture.
- Teixeira, D., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13410.
- Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14357.
- Kim, H. J., & Kim, W. G. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 127-134.
- da Silva, J. A., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(12), 1796-1808.
- Al-Ostoot, F. H., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic & Medicinal Chemistry, 111, 117865.
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ACS Omega, 8(42), 38870-38882.
- Bunce, R. A., Nammalwar, B., & Schirch, D. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 16(9), 7759-7790.
- Sigma-Aldrich. (n.d.). 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid.
Sources
- 1. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citicoline - Wikipedia [en.wikipedia.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Citicoline? [synapse.patsnap.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. dovepress.com [dovepress.com]
- 17. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychiatrictimes.com [psychiatrictimes.com]
- 19. Minocycline as a neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 22. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. cerebrolysin.com [cerebrolysin.com]
- 27. axonintegrativehealth.com [axonintegrativehealth.com]
- 28. droracle.ai [droracle.ai]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 32. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 33. innoprot.com [innoprot.com]
- 34. researchgate.net [researchgate.net]
- 35. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Synthetic 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel synthetic compound, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid. Given the absence of specific literature on this molecule, we will leverage structure-activity relationships (SAR) of analogous compounds to inform a robust validation strategy. This document outlines a multi-pronged approach, comparing its potential anticancer, neuroprotective, and anti-inflammatory properties against established compounds, supported by detailed experimental protocols and data interpretation.
Introduction to 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The subject of this guide, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, is a novel synthetic molecule incorporating this key THQ motif with an acetic acid side chain at the 5-position. This structural feature is reminiscent of kynurenic acid and its analogs, which are known to exert neuroprotective effects. The strategic placement of the acetic acid group on the benzene ring of the THQ core suggests potential interactions with various biological targets, warranting a thorough investigation of its therapeutic potential.
Hypothesized Biological Activities and Validation Strategy
Based on the known bioactivities of structurally related tetrahydroquinolines and kynurenic acid analogs, we propose a three-tiered validation approach for 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid:
-
Anticancer Activity: Evaluation of its cytotoxic effects on various cancer cell lines.
-
Neuroprotective Activity: Assessment of its ability to protect neuronal cells from excitotoxicity and oxidative stress.
-
Anti-inflammatory Activity: Measurement of its capacity to inhibit key inflammatory mediators.
This guide will provide detailed protocols for each of these assays, along with a comparative analysis against well-characterized compounds.
Section 1: Anticancer Activity Validation
The tetrahydroquinoline core is present in several potent anticancer agents.[1] The mechanism of action often involves the induction of apoptosis and inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2]
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various tetrahydroquinoline derivatives against different human cancer cell lines. This data serves as a benchmark for evaluating the potential of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | < 100 | [1] |
| HepG2 (Liver) | < 100 | [1] | |
| A549 (Lung) | < 100 | [1] | |
| Compound 10e | A549 (Lung) | 0.033 | [3] |
| Compound 10h | MCF-7 (Breast) | 0.087 | [3] |
| Compound 10d | A549 (Lung) | 0.062 | [3] |
| MCF-7 (Breast) | 0.58 | [3] | |
| MDA-MB-231 (Breast) | 1.003 | [3] | |
| Compound 13 | HeLa (Cervical) | 8.3 | [4] |
| Compound 18 | HeLa (Cervical) | 13.15 | [4] |
| FM50 | HepG2 (Liver) | 5.2 | [5] |
| FM53 | HepG2 (Liver) | 6.8 | [5] |
| Compound 2 | MCF-7 (Breast) | 50 (72h) | [6][7] |
| MDA-MB-231 (Breast) | 25 (72h) | [6][7] | |
| Compound 4ag | SNB19 (Glioblastoma) | 38.3 | [8][9] |
| LN229 (Glioblastoma) | 40.6 | [8][9] | |
| Doxorubicin | (Reference Drug) | Varies |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Section 2: Neuroprotective Activity Validation
The structural similarity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid to kynurenic acid, an endogenous antagonist of excitatory amino acid receptors, suggests potential neuroprotective properties.[10] Kynurenic acid and its analogs have been shown to protect neurons from excitotoxicity and oxidative stress, which are implicated in various neurodegenerative diseases.
Comparative Analysis of Neuroprotective Activity
The following table presents the neuroprotective effects (EC50 values) of quinoline and nitrone derivatives against neuronal cell death induced by oxidative stress.
| Compound ID | Insult | Cell Line | EC50 (µM) | Reference |
| QN23 | O-R treatment | SH-SY5Y | 0.1 - 1 | [3] |
| ChN2 | O-R treatment | SH-SY5Y | 1 - 10 | [3] |
| HBN6 | O-R treatment | SH-SY5Y | > 10 | [3] |
| HTHQ | Rotenone-induced PD | Rat model | 25-50 mg/kg | [2] |
| Jatrorrhizine | (MAO-A inhibition) | IC50 = 57.73 | [9] | |
| Donepezil | (Cholinesterase inhibition) | IC50 = 0.498 | [9] |
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or Rotenone (oxidative stress inducers)
-
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (test compound)
-
N-acetylcysteine (NAC) (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 24-well plates and differentiate them into a neuronal phenotype using retinoic acid for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound or NAC for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ or rotenone to the wells (excluding the control wells) and incubate for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration relative to the cells treated with the oxidative stress inducer alone. Determine the EC50 value (the concentration that provides 50% of the maximum protective effect) by plotting the percentage of neuroprotection against the log of the compound concentration.
Visualizing the Neuroprotective Mechanism
Caption: Hypothesized neuroprotective mechanism via ROS scavenging and mitochondrial protection.
Section 3: Anti-inflammatory Activity Validation
Tetrahydroquinoline derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[11]
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of various tetrahydroquinoline and pyrazoloquinoline derivatives, measured as the inhibition of nitric oxide (NO) production.
| Compound ID | Assay | IC50 (µM) | Reference |
| SF13 | NO Scavenging | ~85% inhibition at 50 µM | [11] |
| 2i | LPS-induced NO production | 0.19 | |
| 2m | LPS-induced NO production | 0.22 | [12] |
| 9e | COX-2 Inhibition | 0.87 | [5] |
| 11f | COX-2 Inhibition | 0.58 | [5] |
| Celecoxib | COX-2 Inhibition | 0.82 | [5] |
| 1400W | (Reference iNOS inhibitor) | Varies |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (test compound)
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or L-NAME for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.
Visualizing the Anti-inflammatory Workflow
Caption: Experimental workflow for the nitric oxide inhibition assay.
Synthesis of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid
One potential strategy involves a domino reaction to construct the tetrahydroquinoline ring system, followed by a functionalization step.[13][14] For instance, a Povarov-type reaction could be employed to synthesize a precursor that can then be further modified.[15] Alternatively, a reductive cyclization of a suitably substituted nitro compound could be utilized.[13] The introduction of the acetic acid group could potentially be achieved through a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or through a palladium-catalyzed cross-coupling reaction.
Further investigation into synthetic methodologies is recommended to establish an efficient and scalable route for the production of this novel compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of the novel synthetic compound, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid. By leveraging the known activities of its structural analogs, we have proposed a targeted approach focusing on its potential anticancer, neuroprotective, and anti-inflammatory properties. The detailed experimental protocols and comparative data tables offer a practical roadmap for researchers to generate robust and interpretable results.
The successful validation of any of these biological activities will pave the way for further preclinical development, including mechanism of action studies, in vivo efficacy testing, and pharmacokinetic profiling. The multifaceted potential of the tetrahydroquinoline scaffold suggests that 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid could emerge as a promising lead compound for the development of new therapeutics.
References
-
Usama Fathy, Hayam A. Abd El Salam, Eman A. Fayed, Ahmed Gouda. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC. [Link]
-
One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). PMC. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (2020). ResearchGate. [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of. (2018). Semantic Scholar. [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). IJRPC. [Link]
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). Bentham Science Publisher. [Link]
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. (2003). PubMed. [Link]
-
Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). Tuni.fi. [Link]
-
A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). PMC. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed. [Link]
-
Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site. (2008). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). PMC. [Link]
-
Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2022). Taylor & Francis. [Link]
-
Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (n.d.). PubMed. [Link]
-
Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (n.d.). PMC. [Link]
-
Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). ResearchGate. [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). ACS Publications. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PMC. [Link]
-
Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. (2025). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Bioactivities
Executive Summary
This guide provides a technical comparison between two privileged scaffolds in medicinal chemistry: 1,2,3,4-Tetrahydroquinoline (THQ) and 1,2,3,4-Tetrahydroisoquinoline (THIQ) . While structural isomers, their distinct electronic profiles and three-dimensional topologies dictate divergent biological applications. THIQ is historically rooted in neuropharmacology and alkaloid-mimicry (dopaminergic systems), whereas THQ has emerged as a versatile scaffold for designing kinase inhibitors and nuclear receptor modulators. This analysis synthesizes their synthetic accessibility, metabolic liabilities, and therapeutic performance.
Structural Foundation & Physicochemical Profile
The fundamental difference lies in the position of the nitrogen atom relative to the fused benzene ring. This subtle shift alters the basicity, metabolic "soft spots," and vector orientation of substituents.
| Feature | Tetrahydroquinoline (THQ) | Tetrahydroisoquinoline (THIQ) |
| Structure | Nitrogen at position 1 (adjacent to benzene).[1] | Nitrogen at position 2 (separated by one carbon). |
| Electronic Nature | Aniline-like character (conjugated lone pair). | Benzylamine-like character (non-conjugated). |
| Basicity (pKa) | Lower (~5.0 - 6.0) due to conjugation. | Higher (~9.0 - 9.5), typical secondary amine. |
| Key Liability | Aromatization (dehydrogenation) to Quinoline. | Oxidation at C1 to form reactive Iminium species. |
| Primary Domain | Kinase Inhibitors, Nuclear Receptors. | GPCR Ligands (Dopamine), Tubulin Inhibitors. |
Visualization: Scaffold Topology
Figure 1: Structural and physicochemical divergence of THQ and THIQ scaffolds.
Synthesis Chronicles: Divergent Pathways
The construction of these rings requires distinct strategic approaches. THIQ synthesis is dominated by biomimetic condensation, while THQ synthesis often employs multicomponent cycloadditions.
A. THIQ: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the gold standard for THIQ synthesis, mimicking the biosynthesis of alkaloid natural products.[2] It involves the condensation of a
Protocol 1: General Pictet-Spengler Synthesis of C1-Substituted THIQ
-
Reactants: Dissolve phenethylamine derivative (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) or acetonitrile.
-
Catalyst: Add Trifluoroacetic acid (TFA) (2.0 equiv) dropwise at 0°C.
-
Cyclization: Stir the mixture at room temperature (or reflux for ketones) for 12–24 hours under inert atmosphere (
). -
Workup: Quench with saturated
. Extract with DCM. Dry organic layer over . -
Purification: Flash column chromatography (Hexane/EtOAc).
B. THQ: The Povarov Reaction
The Povarov reaction (imino-Diels-Alder) is the preferred modern method for THQ construction. It is a multicomponent reaction (MCR) offering three points of diversity (aniline, aldehyde, and olefin) in a single step [2].[3]
Protocol 2: Povarov Multicomponent Synthesis of 2,4-Disubstituted THQ
-
Reactants: Combine aniline (1.0 equiv), benzaldehyde derivative (1.0 equiv), and electron-rich olefin (e.g., vinyl enol ether, 1.2 equiv) in acetonitrile.
-
Catalyst: Add Lewis acid catalyst (e.g.,
or , 10-20 mol%). -
Reaction: Stir at ambient temperature for 6–12 hours. The reaction proceeds via the formation of an in situ Schiff base followed by [4+2] cycloaddition.
-
Workup: Filter through a celite pad to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallization or chromatography to separate cis/trans diastereomers.
Visualization: Synthetic Logic Flow
Figure 2: Mechanistic comparison of Pictet-Spengler (THIQ) and Povarov (THQ) reactions.
Bioactivity Landscape: The Core Comparison
A. Tetrahydroisoquinoline (THIQ): The Neuro & Cytotoxic Specialist
The THIQ scaffold is a "privileged structure" for G-protein coupled receptors (GPCRs), particularly monoaminergic systems.
-
Neuropharmacology: The structural similarity to dopamine allows THIQs to act as rigid dopamine analogs. However, this comes with a risk: specific N-methylated THIQs can be metabolized into neurotoxins (MPP+ analogs) that induce Parkinsonian symptoms [3]. Conversely, drugs like Apomorphine utilize this scaffold for Parkinson's therapy.
-
Anticancer: THIQ alkaloids (e.g., Ecteinascidins) exhibit potent antitumor activity. Trabectedin (Yondelis), a complex THIQ approved for soft tissue sarcoma, works by binding to the minor groove of DNA and alkylating guanine residues [4].
B. Tetrahydroquinoline (THQ): The Kinase & Metabolic Modulator
THQ is less common in neurotransmitter mimics but excels in hydrophobic pockets of enzymes.
-
Kinase Inhibition: The THQ scaffold serves as a bioisostere for the naphthalene or quinazoline cores found in kinase inhibitors. It has shown efficacy in mTOR and VEGFR inhibition by positioning hydrogen bond acceptors/donors in the ATP-binding pocket [5].
-
Nuclear Receptors: THQ derivatives are prominent in the development of Selective Androgen Receptor Modulators (SARMs), providing anabolic activity with reduced androgenic side effects.
Comparative Potency Data
Note: Data represents exemplary values from literature for distinct targets to illustrate scaffold application.
| Scaffold | Target Class | Compound Example | Activity Metric (IC50) | Mechanism |
| THIQ | DNA Binding | Trabectedin | < 1 nM (various lines) | DNA Minor Groove Alkylation [4] |
| THIQ | ACE (Hypertension) | Quinapril | 1.6 nM | Angiotensin Converting Enzyme Inhibitor |
| THQ | Kinase (mTOR) | Morpholine-THQ deriv. | ~0.5 µM | ATP-competitive Inhibition [5] |
| THQ | Parasitic | Oxamniquine | N/A (In vivo efficacy) | Nucleic acid synthesis inhibition |
ADME & Metabolic Stability: The "Soft Spot" Analysis
Metabolic stability is often the deciding factor in lead optimization between these two scaffolds.
THIQ Liability: Oxidative Deamination
The C1 position (benzylic and
-
Mechanism: Oxidation leads to an iminium ion intermediate. This species can be reactive/toxic or hydrolyze to open the ring.
-
Mitigation: Substitution at C1 (e.g., gem-dimethyl) or electron-withdrawing groups on the nitrogen can reduce this liability [6].
THQ Liability: Aromatization
The THQ ring is prone to dehydrogenation to form the fully aromatic, planar quinoline.
-
Mechanism: Driven by the thermodynamic stability of the aromatic system. This flattens the molecule, potentially destroying the 3D fit in the receptor pocket.
-
Mitigation: Quaternary carbon substitutions or N-alkylation can block the aromatization pathway.
Visualization: Metabolic Fate
Figure 3: Metabolic divergence. THIQ tends toward reactive iminium formation; THQ tends toward aromatization.
References
-
The Pictet-Spengler Reaction: A Technical Guide. BenchChem. Link
-
Recent advances of the Povarov reaction in medicinal chemistry. ADDI. Link
-
Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. PubMed. Link
-
Tetrahydroisoquinolines in therapeutics: A patent review. ResearchGate. Link
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. Link
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Link
Sources
The Translation Gap: A Comparative Guide to Tetrahydroquinoline Efficacy
Topic: In Vitro vs. In Vivo Efficacy of Tetrahydroquinoline Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Privileged Scaffold
Tetrahydroquinoline (THQ) is a "privileged scaffold" in medicinal chemistry, serving as the core structure for a diverse array of therapeutics ranging from antimalarials to epigenetic modulators. Its partially saturated ring system offers a unique balance of conformational rigidity and flexibility, allowing for precise tuning of lipophilicity and target engagement.
However, a significant translation gap often exists between in vitro potency and in vivo efficacy for THQ derivatives. This guide objectively analyzes this disparity, focusing on two primary therapeutic applications: BET Bromodomain Inhibition (where optimization has bridged the gap) and MDR Reversal (where the gap remains a critical hurdle).
Mechanism of Action (MoA)
To understand the efficacy data, we must first visualize the distinct molecular targets. THQs operate via two primary mechanisms in oncology:
-
Epigenetic Modulation (Nuclear): Inhibiting Bromodomain and Extra-Terminal (BET) proteins (BRD2/3/4) to suppress oncogenes like MYC.
-
Transporter Modulation (Membrane): Inhibiting P-glycoprotein (P-gp/ABCB1) to reverse Multi-Drug Resistance (MDR).[1]
Figure 1: Dual mechanisms of THQ derivatives. Top: Epigenetic inhibition of BET proteins prevents oncogene transcription. Bottom: Inhibition of P-gp pumps restores chemotherapeutic retention.
In Vitro Profiling: Potency & Selectivity
In the controlled environment of cell culture, THQ derivatives frequently demonstrate nanomolar potency. The following protocols and data highlight "best-in-class" performance.
Protocol 1: Self-Validating In Vitro Potency Assay
To ensure reproducibility, this protocol includes mandatory positive controls.
-
Cell Line Selection:
-
BET Inhibition:SK-N-BE(2)C (Neuroblastoma, MYCN-amplified).[2]
-
MDR Reversal:MCF-7/DX1 (Doxorubicin-resistant breast cancer, P-gp overexpressing).
-
-
Compound Preparation: Dissolve THQ derivative in DMSO (stock 10 mM). Serial dilution (1:3) to generate an 8-point dose-response curve (range: 10 µM to 0.003 µM).
-
Controls (Critical):
-
Negative Control: DMSO (0.1% final).
-
Positive Control (BET):JQ1 or I-BET151 (Standard pan-BET inhibitors).
-
Positive Control (MDR):Verapamil (5 µM) + Cytotoxic Agent (e.g., Paclitaxel).[3]
-
-
Readout:
-
Incubate for 72 hours.
-
Assess viability using CellTiter-Glo (ATP quantification).
-
Calculation: Determine IC50 (concentration inhibiting 50% growth) or RF (Resistance Factor = IC50_cytotoxic / IC50_cytotoxic+THQ).
-
Comparative Data: In Vitro Performance
| Compound Class | Representative Agent | Target | In Vitro Potency (IC50) | Key Finding |
| BET Inhibitor | I-BET726 (GSK1324726A) | BRD2/3/4 | 32 nM (Neuroblastoma) | Potent induction of Caspase-3/7; downregulates MYCN mRNA >50%. |
| BET Standard | (+)-JQ1 | BRD2/3/4 | ~50-100 nM | High potency but short half-life limits clinical utility compared to optimized THQs. |
| MDR Reversal | THQ-10e (Morpholine deriv.) | P-gp | 33 nM (A549 Cells) | Synergistic with Doxorubicin; restores sensitivity in resistant lines. |
| MDR Standard | Verapamil | P-gp | ~5-10 µM | Requires toxic doses to achieve the same reversal effect as THQs. |
Analytic Insight: In vitro, THQ derivatives like I-BET726 and THQ-10e often outperform standard references (JQ1, Verapamil) in pure potency. However, this "closed system" success masks metabolic liabilities.
In Vivo Efficacy: The Reality Check
When transitioning to animal models, the physicochemical properties of the THQ scaffold (lipophilicity, metabolic stability) become the rate-limiting steps.
Protocol 2: Xenograft Efficacy Workflow
-
Model Establishment: Subcutaneous injection of 5x10^6 tumor cells (e.g., A431 or SK-N-BE(2)C) into SCID mice.
-
Enrollment: Randomize mice when tumors reach ~100-150 mm³.
-
Dosing Regimen:
-
Vehicle: 1% Methylcellulose (Oral Gavage).
-
Treatment: I-BET726 @ 25 mg/kg daily for 21 days.
-
-
Metrics:
-
TGI (Tumor Growth Inhibition): % reduction in tumor volume vs. vehicle.
-
Toxicity: Body weight loss >15% requires "drug holiday."
-
Case Study A: The Success – I-BET726 (BET Inhibitor)
I-BET726 represents a THQ scaffold optimized for in vivo stability.
-
Efficacy: In neuroblastoma xenografts, oral administration (25 mg/kg) resulted in >80% Tumor Growth Inhibition (TGI) .
-
Biomarkers: Ex vivo analysis of tumors confirmed downregulation of BCL2 and MYCN protein levels, proving the drug hit its target in vivo.
-
Why it worked: The substitution pattern on the THQ ring was specifically designed to resist rapid hepatic oxidation, a common failure mode for early THQ hits.
Case Study B: The Challenge – MDR Reversal Agents
While compounds like THQ-10e show nanomolar potency in vitro, in vivo translation is complicated by the Blood-Brain Barrier (BBB) and Safety .
-
The Barrier: Many THQ P-gp inhibitors are themselves substrates for other efflux pumps or fail to penetrate the BBB effectively to treat glioblastoma.
-
The Toxicity Trap: Inhibiting P-gp globally (not just in the tumor) disrupts the blood-brain barrier's protective function.
-
Data Point: Co-administration of P-gp inhibitors (like Valspodar) with Paclitaxel in vivo has been shown to exacerbate neurotoxicity by allowing Paclitaxel to accumulate in healthy neurons.[3]
-
Result: Excellent tumor killing is often accompanied by unacceptable systemic toxicity (weight loss, neuropathy), preventing clinical progression.
-
Comparative Analysis: The "Translation Gap"
The table below summarizes why a compound might succeed in a petri dish but fail in a mouse model.
| Feature | In Vitro (Cell Culture) | In Vivo (Animal Model) | The THQ Implication |
| Metabolism | Minimal (unless hepatocytes used) | High (First-pass hepatic metabolism) | Unsubstituted THQ rings are prone to rapid oxidation, reducing half-life ( |
| Solubility | DMSO-solubilized | Aqueous/Lipid formulation required | High lipophilicity (common in THQs) leads to poor oral bioavailability (<20% for unoptimized hits). |
| Target Access | Direct exposure | Barriers (BBB, Stromal tissue) | P-gp inhibitors must reach the tumor without shutting down P-gp in the healthy brain/gut. |
| Toxicity | Cytotoxicity (Cell death) | Systemic (Weight loss, Neurotoxicity) | I-BET726 succeeded by balancing potency with tolerability; many MDR reversers fail here. |
Visualizing the Attrition Pipeline
Figure 2: The optimization pipeline. Most THQ derivatives fail at the "Metabolic Stability" or "PK" stage due to the oxidation susceptibility of the nitrogen-containing ring.
Conclusion & Recommendations
For researchers working with Tetrahydroquinoline scaffolds:
-
Don't trust IC50 alone: A nanomolar IC50 is necessary but insufficient. Early assessment of microsomal stability is critical for THQs.
-
Modify the Ring: To improve in vivo half-life, consider substituting the THQ ring (e.g., fluorine substitution or rigidification) to block metabolic "soft spots."
-
Monitor Systemic Toxicity: When developing P-gp inhibitors, include in vivo neurotoxicity endpoints early. The goal is tumor-specific sensitization, not systemic barrier breakdown.
References
-
BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models. Source: National Institutes of Health (NIH) / PubMed [Link]
-
The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Source: Journal of Medicinal Chemistry / PubMed [Link]
-
Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. Source: Biochimica et Biophysica Acta (BBA) / PubMed [Link]
-
P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients. Source: NIH / PubMed Central [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI [Link]
Sources
- 1. Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited Anti-Tumor Activity of Combined BET and MEK Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Quinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to access structurally diverse quinolines is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides an in-depth comparative study of the most significant classical and contemporary methods for synthesizing substituted quinolines, grounded in mechanistic understanding and supported by experimental data.
The Enduring Legacy of Classical Quinoline Syntheses
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are still widely employed due to their reliability and use of readily available starting materials.
The Skraup Synthesis: A Classic Route to Unsubstituted and Simply Substituted Quinolines
The Skraup synthesis, first reported in 1880, is a one-pot reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2] The reaction is notoriously exothermic and requires careful control.[1][3]
Mechanism: The reaction proceeds through several key steps:
-
Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[3][4]
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydration to form 1,2-dihydroquinoline.
-
Oxidation of the dihydroquinoline to the aromatic quinoline product.[3][4]
Experimental Workflow: Skraup Synthesis
Caption: General workflow for the Skraup synthesis of quinoline.
Advantages:
Disadvantages:
-
Limited scope for the synthesis of substituted quinolines on the pyridine ring.[5]
-
Often produces low to moderate yields.[5]
The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones via an aldol condensation.[5][7] This method allows for the synthesis of a wider range of substituted quinolines.[2]
Mechanism: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[5]
Experimental Protocol: Synthesis of 2-Methylquinoline (Lepidine) [8]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask and stir to form aniline hydrochloride.
-
Addition of Aldehyde: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: After the addition is complete, add a Lewis acid catalyst (e.g., anhydrous zinc chloride) and heat the mixture to reflux for 4-7 hours.
-
Work-up: After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.
-
Isolation: Isolate the product by steam distillation.
-
Purification: Purify the crude product by distillation.
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][9][10]
Mechanism: The reaction involves the formation of an enamine intermediate from the aniline and the β-diketone, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring.[9][10] The ring-closing step is the rate-determining step.[10]
Logical Relationship: Combes Synthesis Mechanism
Caption: Key steps in the Combes quinoline synthesis.
Regioselectivity: With unsymmetrically substituted anilines and β-diketones, the regioselectivity of the cyclization can be a challenge, often leading to a mixture of isomers.[9][10] Steric and electronic effects of the substituents on both the aniline and the β-diketone influence the final product distribution.[10]
The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity
This synthesis involves the reaction of anilines with β-ketoesters. A key feature of this method is the temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[11][12][13]
-
Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline.[12][13][14]
-
Knorr Synthesis (Thermodynamic Control): At higher initial reaction temperatures, the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline.[15]
The Friedländer Synthesis: A Versatile and High-Yielding Approach
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[16][17][18]
Mechanism: The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[19]
Experimental Protocol: Friedländer Synthesis of a Polysubstituted Quinoline [16]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone and the active methylene compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and quench the reaction if necessary.
-
Isolation and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Modern Synthetic Routes: Expanding the Horizons of Quinoline Synthesis
In recent decades, significant advancements have been made in developing milder, more efficient, and more versatile methods for quinoline synthesis, often employing transition-metal catalysis or innovative reaction cascades.
Palladium-Catalyzed Syntheses: A Powerful Tool for C-C and C-N Bond Formation
Palladium catalysis has emerged as a powerful tool for the synthesis of substituted quinolines, enabling a variety of C-H activation, cross-coupling, and cyclization reactions.[20] These methods often offer high regioselectivity and functional group tolerance under relatively mild conditions.
One notable example is the palladium-catalyzed oxidative annulation of anilines with allylbenzenes or allyl alcohols to produce 2-arylquinolines.[20]
Data Presentation: Comparison of Classical and Modern Quinoline Syntheses
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | High temperature, highly exothermic | Inexpensive starting materials, one-pot | Harsh conditions, low yields, limited scope |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (Brønsted or Lewis) | Reflux | Wider scope than Skraup | Still requires acidic conditions |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | High temperature | Access to 2,4-disubstituted quinolines | Regioselectivity issues with unsymmetrical substrates |
| Conrad-Limpach | Aniline, β-Ketoester | None (thermal cyclization) | High temperature (~250 °C) | Access to 4-hydroxyquinolines | High temperatures required for cyclization |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Acid or base catalyst | Mild to moderate temperatures | High yields, versatile, broad scope | Requires pre-functionalized starting materials |
| Pd-Catalyzed | Anilines, Alkynes/Alkenes/Allyl alcohols | Pd catalyst, Ligands, Oxidants | Mild to moderate temperatures | High efficiency, regioselectivity, functional group tolerance | Catalyst cost and sensitivity |
| Microwave-Assisted | Various (adapts classical methods) | Varies | Elevated temperature and pressure | Rapid reaction times, often higher yields | Requires specialized equipment |
| Domino Reactions | Simple, readily available precursors | Varies (can be metal-free or metal-catalyzed) | Often mild conditions | High atom and step economy, molecular complexity from simple inputs | Reaction discovery and optimization can be challenging |
Microwave-Assisted Synthesis: Accelerating Quinoline Formation
Microwave irradiation has been successfully applied to many classical quinoline syntheses, often leading to dramatic reductions in reaction times and improved yields.[21][22][23] The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods.
Experimental Protocol: Microwave-Assisted Skraup Synthesis [21][22]
-
Reaction Setup: In a microwave-safe vessel, combine 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (e.g., minutes).
-
Work-up: After cooling, pour the reaction mixture into an ice-water mixture and basify to a pH of 9-10.
-
Isolation: Filter the precipitate and wash with cold water.
-
Purification: Crystallize the product from a suitable solvent.
Domino Reactions: Elegant and Efficient One-Pot Syntheses
Domino, or cascade, reactions offer an elegant and efficient approach to the synthesis of complex molecules like quinolines from simple starting materials in a single pot.[24][25][26][27] These reactions combine multiple bond-forming events in a sequential manner without the need for isolating intermediates, leading to high atom and step economy.
An example is the one-pot synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates, which proceeds through a sequence of aza-Michael addition, Henry reaction, water elimination, and nitrous acid elimination.[25]
Conclusion
The synthesis of substituted quinolines is a rich and evolving field. While classical methods remain valuable for their simplicity and the use of readily available starting materials, modern approaches, including transition-metal catalysis, microwave-assisted synthesis, and domino reactions, offer significant advantages in terms of efficiency, versatility, and milder reaction conditions. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For researchers and professionals in drug development, a thorough understanding of this diverse array of synthetic methodologies is essential for the successful design and synthesis of novel quinoline-based compounds with potential therapeutic applications.
References
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Sloop, C. D. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 873-881.
- Li, W., et al. (2018). Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs. ACS Omega, 3(9), 11843-11853.
- Puttaswamy, et al. (2016). Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors.
- Lenko, D., & O'Brien, M. A. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 31(3), 123.
- Kumar, A., & Sharma, S. (2015). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. RSC Advances, 5(54), 43235-43261.
-
Kumar, A., & Sharma, S. (2015). Metal-free domino one-pot protocols for quinoline synthesis. Semantic Scholar. [Link]
- Patil, S. A., et al. (2017). Microwave-assisted, regioselective one-pot synthesis of quinolines and bis-quinolines catalyzed by Bi(III) immobilized on triazine dendrimer stabilized magnetic nanoparticles. New Journal of Chemistry, 41(19), 10836-10848.
-
Sloop, C. D. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
- Murugan, R., & Anbazhagan, S. (2024, October 10). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 24632.
- Mates, A., et al. (2007).
- Cikotiene, I., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Kumar, S., et al. (2025, April 15). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal of Science and Advanced Technology, 15(2), 1-7.
-
Zaman, A. U., et al. (2015, April 27). Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Chem.libretexts.org. Retrieved February 20, 2026, from [Link]
- Chandrasekaran, I., & Sarveswari, S. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- Sahu, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Viduedo, N., et al. (2025, November 4). A green approach to 2-arylquinolines via palladium-catalysed C–H activation. RSC Advances, 15(56), 36473-36479.
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved February 20, 2026, from [Link]
- Kumar, A., & Rawat, D. S. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23763-23783.
- Singh, P. P., et al. (2021, January 22). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.
- Keglevich, G., et al. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5514.
- Cheng, C. C. (1976). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
- Ren, X., et al. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(14), 3542-3545.
-
Combes Quinoline Synthesis. (n.d.). Vdocuments.mx. Retrieved February 20, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved February 20, 2026, from [Link]
-
O'Murchu, C. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]
- Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 14(3), 187-196.
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Martins, F., et al. (2019, January 9). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 243.
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 20, 2026, from [Link]
- Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. organicreactions.org [organicreactions.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights | MDPI [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Metal-free domino one-pot protocols for quinoline synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Selectivity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise evaluation of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its ability to interact with its intended target while minimizing off-target effects that can lead to unforeseen side effects and a narrowed therapeutic window. This guide provides a comprehensive framework for evaluating the selectivity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, a molecule of interest within the broader class of tetrahydroquinolines known for their diverse biological activities.
While direct experimental data for this specific positional isomer is limited in publicly available literature, this guide will proceed by hypothesizing its primary target based on evidence from closely related analogs. A 2018 study by Chavez-Hernandez et al. identified the G-protein coupled estrogen receptor (GPER) as a target for tetrahydroquinoline derivatives, demonstrating antiproliferative effects in breast cancer cell lines.[1] Therefore, this guide will focus on methodologies to assess the selectivity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid for GPER against other potential off-targets.
The Hypothesized Primary Target: G-Protein Coupled Estrogen Receptor (GPER)
GPER, an orphan receptor, has emerged as a significant player in various physiological and pathological processes, including cancer cell proliferation.[1] Its activation triggers a cascade of downstream signaling events, making it a compelling target for therapeutic intervention.
Comparative Compounds
To rigorously assess selectivity, a panel of comparator compounds is essential. This should include:
-
A known GPER agonist: G-1 is a well-characterized, selective GPER agonist and serves as a positive control for GPER-mediated effects.
-
A known GPER antagonist: G-15 can be used to confirm that the observed effects are indeed mediated through GPER.
-
Structurally similar compounds with known alternative targets: Given that the broader tetrahydroquinoline scaffold has been associated with other targets, including the NMDA receptor, a known NMDA receptor antagonist with a similar core structure should be included.
Experimental Workflow for Selectivity Profiling
A multi-tiered approach is recommended to build a comprehensive selectivity profile for 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
Detailed Experimental Protocols
Tier 1: Primary Target Engagement
1. Radioligand Binding Assay for GPER
This assay directly measures the affinity of the test compound for GPER.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to membranes prepared from cells overexpressing GPER.
-
Methodology:
-
Prepare cell membranes from a stable cell line expressing human GPER.
-
Incubate the membranes with a fixed concentration of [³H]-Estradiol and varying concentrations of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This functional assay determines whether the compound acts as an agonist or antagonist at GPER.
-
Principle: GPER activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
-
Methodology:
-
Culture cells expressing GPER (e.g., HEK293-GPER).
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate cells with varying concentrations of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
For antagonist activity, co-incubate the test compound with a known GPER agonist (G-1).
-
Tier 2: Off-Target Screening
1. NMDA Receptor Binding Assay
Given that some tetrahydroquinoline derivatives interact with the NMDA receptor, it is a critical off-target to investigate.
-
Principle: Similar to the GPER binding assay, this involves competition with a radiolabeled ligand specific for the NMDA receptor (e.g., [³H]MK-801) in brain tissue homogenates.
-
Methodology:
-
Prepare synaptic membranes from rat brain cortex.
-
Incubate membranes with [³H]MK-801 and varying concentrations of the test compound.
-
Filter and quantify bound radioactivity to determine the IC50 value.
-
2. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay
The tetrahydroisoquinoline scaffold, closely related to tetrahydroquinoline, has been shown to interact with PPARγ.
-
Principle: This cell-based reporter assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
-
Methodology:
-
Use a cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase).
-
Treat the cells with varying concentrations of the test compound.
-
Measure the reporter gene activity (e.g., luminescence) to determine the EC50 value.
-
Tier 3: Cellular Confirmation
1. Cell Proliferation (MTT) Assay
This assay assesses the functional consequence of target engagement in a cellular context.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed GPER-expressing cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates.
-
Treat cells with a range of concentrations of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value for cell growth inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Assay | Target | 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid | G-1 (Positive Control) | Alternative Compound (e.g., NMDA Antagonist) |
| Binding Affinity (Ki, nM) | GPER | Experimental Value | ~11 nM | Experimental Value |
| NMDA Receptor | Experimental Value | N/A | Known Value | |
| PPARγ | Experimental Value | N/A | N/A | |
| Functional Activity (EC50/IC50, nM) | GPER (cAMP) | Experimental Value | ~2 nM (EC50) | N/A |
| PPARγ (Transactivation) | Experimental Value | N/A | N/A | |
| Cellular Activity (IC50, µM) | MCF-7 Proliferation | Experimental Value | Reported Value | Experimental Value |
| MDA-MB-231 Proliferation | Experimental Value | Reported Value | Experimental Value |
Interpretation of Results:
A highly selective compound will exhibit potent activity at its primary target (GPER) with significantly lower or no activity at the tested off-targets. A selectivity ratio (e.g., Ki for off-target / Ki for GPER) of at least 100-fold is generally considered a good indicator of selectivity.
Conclusion
This guide provides a systematic and robust framework for evaluating the selectivity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid. By employing a combination of in vitro binding and functional assays against the hypothesized primary target (GPER) and a panel of relevant off-targets, researchers can generate a comprehensive selectivity profile. This data is critical for making informed decisions in the drug development process, ultimately leading to the identification of safer and more effective therapeutic agents. It is crucial to underscore that the direct experimental validation for the specific molecule of interest remains a key step to confirm the hypotheses laid out in this guide.
References
-
Chavez-Hernandez, R., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2007-2016. [Link]
Sources
Validating the Mechanism of Action of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid: A Comparative Guide
Part 1: Core Directive & Executive Summary
This guide provides a rigorous framework for validating the mechanism of action (MoA) of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (hereafter referred to as THQ-5-AA ). Based on its structural pharmacophore—a fused nitrogenous bicycle with a specific carboxylic acid tether—this compound functions primarily as a CRTH2 (DP2) receptor antagonist .
The tetrahydroquinoline-acetic acid motif is a privileged scaffold designed to mimic the carboxylate head group of Prostaglandin D2 (PGD2) while blocking the hydrophobic pocket of the CRTH2 receptor. This guide outlines the experimental evidence required to confirm this MoA, differentiating it from alternative targets like the Thromboxane receptor (TP) or WDR5 (where the THQ core serves as a fragment).
Primary Mechanism: Competitive Antagonism of CRTH2
-
Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/GPR44).
-
Physiological Effect: Inhibition of PGD2-induced chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.
-
Key Application: Research probe for allergic inflammation, asthma, and atopic dermatitis.[1]
Part 2: Scientific Integrity & Logic (The Validation Framework)
To scientifically validate THQ-5-AA, one must prove causality : that the observed biological effect (e.g., reduced inflammation) is directly caused by binding to CRTH2 and blocking PGD2 signaling, rather than off-target effects.
Mechanistic Hypothesis
The CRTH2 receptor is a Gi-coupled GPCR .[2] Upon binding PGD2, the G
-
Action of THQ-5-AA: It binds to the orthosteric site of CRTH2. The acetic acid moiety forms a salt bridge with a conserved Arginine (likely Arg170 or Arg429 ) in the receptor pocket, preventing PGD2 binding.
-
Result: Prevention of Gi activation
Maintenance of cAMP levels Blockade of cytoskeletal rearrangement (chemotaxis).
Comparative Analysis: Performance vs. Alternatives
THQ-5-AA must be benchmarked against established CRTH2 antagonists.
| Feature | THQ-5-AA (Subject) | Ramatroban (Benchmark) | Fevipiprant (Clinical Std) | Setipiprant |
| Core Scaffold | Tetrahydroquinoline | Tetrahydrocarbazole | Pyrrolopyrimidine | Tetrahydro-pyrido-indole |
| Primary Target | CRTH2 (DP2) | CRTH2 & TP (Dual) | CRTH2 (Selective) | CRTH2 (Selective) |
| Binding Affinity ( | Expected: 5–50 nM | ~10–20 nM | < 1 nM | ~6 nM |
| Selectivity | High (vs. DP1) | Low (hits TP receptor) | Very High | High |
| Metabolic Risk | Acyl-glucuronidation risk | Moderate | Low | Low |
| Primary Use | Research Probe / Intermediate | Allergic Rhinitis Drug | Asthma Clinical Candidate | Asthma/Alopecia Candidate |
Expert Insight: Unlike Ramatroban, which was originally developed as a Thromboxane (TP) antagonist and later found to hit CRTH2, THQ-5-AA derivatives are often designed for higher CRTH2 selectivity. However, the presence of the acetic acid tail means you must control for potential acyl-glucuronide formation in metabolic stability assays.
Part 3: Experimental Protocols & Visualization
Protocol A: Radioligand Binding Assay (Target Engagement)
Objective: Determine the affinity (
-
System: HEK293 cells stably expressing human CRTH2.
-
Ligand:
-PGD2 (Prostaglandin D2). -
Method:
-
Incubate cell membranes with
-PGD2 (~1 nM) and varying concentrations of THQ-5-AA ( to M). -
Non-specific binding control: Use 10
M Ramatroban or unlabeled PGD2. -
Incubate for 60 min at 25°C.
-
Harvest on GF/B filters and count radioactivity.
-
-
Validation Criterion: A sigmoidal displacement curve yielding a
in the nanomolar range.
Protocol B: Functional Antagonism (GTP S or Calcium Flux)
Objective: Prove the compound inhibits receptor activation, not just binding.
-
Assay: Calcium Flux (using FLIPR) in G
16-coupled cells (forces Gi signals to Calcium readout). -
Steps:
-
Load CRTH2-G
16 cells with Fluo-4 AM dye. -
Pre-incubate with THQ-5-AA (30 min).
-
Challenge with PGD2 (
concentration) . -
Measure fluorescence spike.
-
-
Schild Analysis: Perform the assay with varying concentrations of THQ-5-AA against a PGD2 dose-response curve.
-
Result: A parallel rightward shift of the PGD2 curve indicates competitive antagonism .
-
Protocol C: Cellular Chemotaxis (Phenotypic Validation)
Objective: Confirm biological relevance in immune cells.[3]
-
Cells: Primary human eosinophils (isolated from blood).
-
Chamber: Transwell migration assay (5
m pore size). -
Chemoattractant: PGD2 (100 nM) in the bottom chamber.
-
Treatment: THQ-5-AA in the top chamber with cells.
-
Readout: Count migrated cells after 60 min.
-
Success Metric: Dose-dependent inhibition of migration with
correlating to the Binding .
Visualization: Mechanism of Action Pathway
Figure 1: The competitive antagonism of THQ-5-AA at the CRTH2 receptor prevents the Gi-mediated signaling cascade that leads to immune cell recruitment.
Visualization: Validation Workflow
Figure 2: Step-by-step experimental workflow to validate THQ-5-AA as a potent and selective CRTH2 antagonist.
References
-
Bioorganic & Medicinal Chemistry Letters. (2009). Tetrahydroquinoline derivatives as CRTH2 antagonists.[1][2][4][5][6]Link
-
Journal of Medicinal Chemistry. (2011). Discovery of MK-7246, a Potent and Selective CRTH2 Antagonist.[5] (Demonstrates the THQ scaffold utility). Link
-
Nature Reviews Drug Discovery. (2008). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation.[1]Link
-
ChemicalBook. Product Entry: 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (CAS 3028192-22-2).Link
-
Journal of Immunology. (2004). CRTH2 mediates chemotaxis of human Th2 cells in response to PGD2.[2]Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
